Product packaging for 2-Fluoropyridin-3-amine hydrochloride(Cat. No.:CAS No. 1827-26-5)

2-Fluoropyridin-3-amine hydrochloride

Cat. No.: B593083
CAS No.: 1827-26-5
M. Wt: 148.565
InChI Key: WJPNJFGTEBMFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Fluoropyridin-3-amine hydrochloride is a valuable chemical building block in medicinal chemistry and drug discovery. The compound's core structure, which features a fluorine atom adjacent to an amine group on a pyridine ring, is a key scaffold for constructing more complex molecules. Fluorinated heterocycles are particularly prominent in modern pharmaceutical research; in recent years, approximately 20-25% of all FDA-approved drugs have contained fluorine, with a significant portion being fluorinated heterocycles . The strategic incorporation of fluorine into a heterocyclic framework, such as this pyridine, is a well-established method to fine-tune the properties of a potential drug candidate. This can lead to enhanced metabolic stability by strengthening carbon bonds against enzymatic breakdown, increased lipophilicity which can improve cell membrane permeability, and modulation of the molecule's pKa . These improved physicochemical properties are crucial for optimizing the bioavailability, potency, and selectivity of lead compounds during the research and development phase . As a result, researchers utilize this compound as a versatile precursor in the synthesis of novel compounds for probing biological mechanisms and structure-activity relationships.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClFN2 B593083 2-Fluoropyridin-3-amine hydrochloride CAS No. 1827-26-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoropyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2.ClH/c6-5-4(7)2-1-3-8-5;/h1-3H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPNJFGTEBMFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678746
Record name 2-Fluoropyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1827-26-5
Record name 2-Fluoropyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoropyridin-3-amine Hydrochloride: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2-Fluoropyridin-3-amine hydrochloride, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring can modulate the physicochemical properties of the molecule, influencing its reactivity, metabolic stability, and binding affinity to biological targets. This document summarizes key data, outlines experimental protocols, and explores the utility of this compound as a versatile building block in the synthesis of bioactive molecules.

Chemical and Physical Properties

This compound is the hydrochloride salt of 2-Fluoropyridin-3-amine. While specific experimental data for the hydrochloride salt is not extensively available in public literature, the properties of the free amine provide a foundational understanding. The hydrochloride salt is expected to exhibit increased solubility in aqueous media compared to its free base form.

Table 1: Fundamental Properties of 2-Fluoropyridin-3-amine and its Hydrochloride Salt

Property2-Fluoropyridin-3-amineThis compound
CAS Number 1597-33-7[1][2]1827-26-5[3][4][5][6]
Molecular Formula C5H5FN2[2]C5H6ClFN2[4][5]
Molecular Weight 112.11 g/mol [1][2]148.57 g/mol [4][5][7]
Appearance Liquid[8]Solid (presumed)
Melting Point Not availableNot available
Boiling Point 102 °C at 18 mmHg[9]Not applicable
Solubility Not availableExpected to be soluble in water and polar organic solvents.
pKa Not availableNot available
Density 1.212 g/mL at 25 °C[8]Not available
Refractive Index n20/D 1.563[8][9]Not applicable

Synthesis and Characterization

The synthesis of this compound typically involves the preparation of the free amine, 2-Fluoropyridin-3-amine, followed by its conversion to the hydrochloride salt.

Synthesis of 2-Fluoropyridin-3-amine

Several synthetic routes to aminofluoropyridines have been reported, often involving nucleophilic aromatic substitution or multi-step sequences starting from readily available pyridine derivatives. A common strategy for the synthesis of related aminofluoropyridines involves the ammonolysis of a corresponding di- or tri-substituted pyridine. For instance, a patented method for a related compound involves the reaction of 2,3-difluoro-5-chloropyridine with ammonia water, followed by a reduction step[10].

General Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Formation of the Hydrochloride Salt

The hydrochloride salt can be prepared by treating a solution of 2-Fluoropyridin-3-amine with a solution of hydrogen chloride in a suitable solvent, such as diethyl ether or isopropanol. The resulting salt typically precipitates from the solution and can be isolated by filtration.

Spectral Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of the aromatic region is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the fluorine and amino groups. In the hydrochloride salt, the amine protons may appear as a broad signal, and the aromatic protons may be shifted downfield compared to the free amine due to the protonation of the pyridine nitrogen. Spectra of related fluoropyridines show complex splitting patterns due to H-F and H-H couplings[6][7][11][12].

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals for the pyridine ring carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts will be indicative of the electronic environment of each carbon atom[5][11].

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations. The C-F bond will also have a characteristic absorption in the fingerprint region (typically 1000-1400 cm⁻¹). In the hydrochloride salt, the N-H stretching of the ammonium ion will also be present.

2.3.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak for the free amine (C5H5FN2) would be observed at m/z 112.11. For the hydrochloride, electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ at m/z 113.12, corresponding to the free amine.

Reactivity and Applications

This compound is a valuable building block in organic synthesis, particularly in the construction of pharmaceutical intermediates. The presence of the amino and fluoro groups on the pyridine ring allows for a variety of chemical transformations.

Reactivity
  • Amino Group: The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and sulfonylation. It can also be a key functional group for forming amides, which are common in many drug molecules.

  • Fluoro Group: The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr) reactions, where the fluoride can be displaced by other nucleophiles. This is a common strategy for introducing further complexity to the pyridine scaffold[13].

Logical Diagram of Reactivity:

Reactivity Compound 2-Fluoropyridin-3-amine HCl Amino_Reactions Amine-based Reactions (Acylation, Alkylation) Compound->Amino_Reactions SNAr_Reactions Nucleophilic Aromatic Substitution (Displacement of Fluorine) Compound->SNAr_Reactions Product_A Amide/Alkylated Products Amino_Reactions->Product_A Product_B Substituted Pyridine Derivatives SNAr_Reactions->Product_B

Caption: Reactivity pathways of this compound.

Applications in Drug Discovery

Fluorinated pyridines are prevalent scaffolds in many approved drugs and clinical candidates. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa. 2-Aminopyridine derivatives are known to be key intermediates in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies[14]. While specific examples detailing the use of this compound are not widespread in the literature, its structure suggests its potential as a precursor for inhibitors of kinases such as PI3K, Aurora kinases, and others.

Safety and Handling

Safety data for this compound is limited. However, based on data for related aminofluoropyridines, the compound should be handled with care.

General Safety Precautions:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Hazards: May be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its bifunctional nature, combining a reactive amino group and a fluorine-activated pyridine ring, allows for diverse chemical modifications. While detailed experimental data for the hydrochloride salt is sparse in the public domain, the known chemistry of related compounds provides a strong basis for its utility. Further research and characterization of this compound are warranted to fully explore its applications in the synthesis of novel therapeutic agents.

References

Technical Guide: 2-Fluoropyridin-3-amine Hydrochloride (CAS: 1827-26-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridin-3-amine hydrochloride is a key building block in modern medicinal chemistry, particularly in the development of targeted therapeutics. Its unique structural features, including the fluorine atom at the 2-position and the amino group at the 3-position of the pyridine ring, make it a valuable synthon for the creation of complex heterocyclic molecules with diverse biological activities. This technical guide provides a comprehensive overview of its chemical specifications, experimental protocols for its synthesis and application, and its role in the development of kinase inhibitors.

Core Data Presentation

The following table summarizes the key specifications for this compound.

PropertyValueReference
CAS Number 1827-26-5[1][2][3]
Molecular Formula C5H6ClFN2[1]
Molecular Weight 148.57 g/mol [1]
MDL Number MFCD04114142[1]
SMILES Code NC1=CC=CN=C1F.[H]Cl[1]

Experimental Protocols

Synthesis of this compound

While specific protocols for the direct synthesis of the hydrochloride salt are not extensively detailed in publicly available literature, a general and adaptable two-step process can be inferred from the synthesis of the free base, 2-Fluoropyridin-3-amine, followed by salt formation.

Step 1: Synthesis of 2-Fluoropyridin-3-amine

A common route involves the amination of a suitable di-substituted pyridine. For instance, starting from 2,3-difluoro-5-chloropyridine, an ammonification reaction can be carried out, followed by a reduction to yield 2-amino-3-fluoropyridine.

  • Reaction: 2,3-difluoro-5-chloropyridine is reacted with aqueous ammonia under pressure and elevated temperature. This is followed by a reduction step, for example, using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst, to remove the chlorine atom and yield 2-Fluoropyridin-3-amine.[4]

  • Reaction Conditions: The ammonification is typically performed at 110-140°C for 16-24 hours.[4] The subsequent catalytic hydrogenation is a standard procedure.

  • Post-treatment: The product is typically isolated through extraction and purification by crystallization or chromatography.[4]

Step 2: Formation of the Hydrochloride Salt

The free base, 2-Fluoropyridin-3-amine, is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Application in the Synthesis of Kinase Inhibitors

This compound serves as a crucial intermediate in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs.[5][6] The aminopyridine moiety can act as a scaffold that interacts with the hinge region of the kinase ATP-binding site.

General Procedure for Suzuki-Miyaura Cross-Coupling:

A related compound, 2-Fluoropyridine-3-boronic acid, is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with a core heterocyclic scaffold of a kinase inhibitor.[7] A similar coupling strategy can be envisioned for derivatives of 2-Fluoropyridin-3-amine.

  • Reaction Setup: In an inert atmosphere, a flask is charged with the aryl halide or triflate core of the target inhibitor, 2-Fluoropyridine-3-boronic acid (or a suitable derivative of 2-Fluoropyridin-3-amine), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), a base (e.g., K2CO3, Cs2CO3), and a suitable solvent system (e.g., dioxane/water, DME).

  • Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 80 to 120°C and stirred until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired kinase inhibitor.

Mandatory Visualizations

General Synthesis Workflow for 2-Aminopyridine Derivatives

The following diagram illustrates a generalized workflow for the synthesis of 2-aminopyridine derivatives, which is a common application for compounds like this compound.

G General Synthesis Workflow for 2-Aminopyridine Derivatives cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product 2-Halopyridine 2-Halopyridine Coupling Reaction Coupling Reaction 2-Halopyridine->Coupling Reaction Amine Amine Amine->Coupling Reaction Extraction Extraction Coupling Reaction->Extraction Chromatography Chromatography Extraction->Chromatography 2-Aminopyridine Derivative 2-Aminopyridine Derivative Chromatography->2-Aminopyridine Derivative

Caption: A simplified workflow for the synthesis of 2-aminopyridine derivatives.

Representative Kinase Signaling Pathway

The diagram below illustrates a simplified PI3K/Akt signaling pathway, which is often targeted by inhibitors derived from aminopyridine scaffolds.

G Simplified PI3K/Akt Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Targets Cell Survival, Growth, Proliferation Akt->Downstream Targets Inhibitor PI3K Inhibitor (e.g., derived from 2-Fluoropyridin-3-amine) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt pathway by a representative kinase inhibitor.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoropyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoropyridin-3-amine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document outlines a detailed synthetic pathway from commercially available starting materials and presents a thorough analysis of the compound's physicochemical and spectroscopic properties.

Synthesis of 2-Fluoropyridin-3-amine

The synthesis of 2-Fluoropyridin-3-amine is a multi-step process commencing with the ammonolysis of 2,3-difluoro-5-chloropyridine to yield 2-amino-3-fluoro-5-chloropyridine, followed by a reduction to afford the desired 2-Fluoropyridin-3-amine.

Synthesis of the Intermediate: 2-amino-3-fluoro-5-chloropyridine

Experimental Protocol:

In a sealed reaction vessel, 2,3-difluoro-5-chloropyridine is reacted with aqueous ammonia. The molar ratio of 2,3-difluoro-5-chloropyridine to ammonia is typically in the range of 1:8 to 1:14. The reaction mixture is heated to a temperature between 110-140°C for a duration of 16-24 hours. Upon cooling, a light yellow solid precipitates. This solid is collected by suction filtration and washed with water. The filtrate is then extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is further purified by slurrying with petroleum ether and filtering to yield 2-amino-3-fluoro-5-chloropyridine.[1]

Yield: 85.26% - 85.58%[1]

Synthesis of 2-Fluoropyridin-3-amine

Experimental Protocol:

2-amino-3-fluoro-5-chloropyridine (0.341 mol) is dissolved in methanol (400-800 ml) in a single-necked bottle. Aqueous ammonia (50-60 ml) is added to the solution. The reduction is carried out under a hydrogen atmosphere using a Palladium on carbon (Pd/C) catalyst (2.5g, 23.5 mmol). After the reaction is complete, the Pd/C catalyst is removed by suction filtration, and the filter cake is washed with methanol. The filtrate is concentrated under reduced pressure to obtain a white solid crude product. This crude product is dissolved in water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting solid is slurried with a small amount of petroleum ether and filtered to give 2-Fluoropyridin-3-amine as white crystals.[1]

Yield: 87.1% - 90.2%[1]

Synthesis of this compound

The conversion of the free amine, 2-Fluoropyridin-3-amine, to its hydrochloride salt is a standard acid-base neutralization reaction.

General Experimental Protocol:

2-Fluoropyridin-3-amine is dissolved in a suitable organic solvent, such as diethyl ether or methanol. A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or methanolic HCl) is added dropwise to the stirred solution of the amine at 0°C. The reaction is typically instantaneous, leading to the precipitation of the hydrochloride salt. The solid is then collected by filtration, washed with the solvent used for the amine, and dried under vacuum to yield this compound.

Synthesis_of_Hydrochloride_Salt 2-Fluoropyridin-3-amine 2-Fluoropyridin-3-amine Stirring_at_0C Stirring at 0°C 2-Fluoropyridin-3-amine->Stirring_at_0C Solvent (e.g., Diethyl Ether) Solvent (e.g., Diethyl Ether) Solvent (e.g., Diethyl Ether)->Stirring_at_0C HCl Solution HCl Solution HCl Solution->Stirring_at_0C Precipitation Precipitation Stirring_at_0C->Precipitation Filtration_and_Drying Filtration and Drying Precipitation->Filtration_and_Drying 2-Fluoropyridin-3-amine_Hydrochloride 2-Fluoropyridin-3-amine_Hydrochloride Filtration_and_Drying->2-Fluoropyridin-3-amine_Hydrochloride

Caption: General workflow for the synthesis of this compound.

Characterization Data

2-Fluoropyridin-3-amine (Free Base)
PropertyValueReference
Appearance White to yellow crystals or powder[2]
Melting Point 41-45 °C[1][3]
Molecular Formula C₅H₅FN₂[2]
Molecular Weight 112.11 g/mol [3]
¹H-NMR (D₂O) δ 6.576-6.618 (m, 1H), 7.202-7.254 (t, 1H), 7.588-7.602 (d, 1H)[1]
Mass Spectrum (m/z) 113.2 [M+H]⁺[1]
Elemental Analysis Calculated for C₅H₅FN₂: C, 53.57%; H, 4.50%. Found: C, 53.56%; H, 4.51%[1]
This compound

While specific experimental data for the hydrochloride salt is not extensively available in the cited literature, the following table summarizes the expected and known properties.

PropertyExpected/Known Value
Appearance White to off-white solid
Melting Point Expected to be higher than the free base
Molecular Formula C₅H₆ClFN₂
Molecular Weight 148.57 g/mol
¹H-NMR A downfield shift of the aromatic protons is expected upon protonation of the pyridine nitrogen.
¹³C-NMR A downfield shift of the carbon atoms in the pyridine ring is anticipated due to the electron-withdrawing effect of the protonated nitrogen.
FT-IR (KBr, cm⁻¹) Appearance of a broad N-H stretch from the ammonium salt in the region of 2500-3000 cm⁻¹.

Experimental Workflows and Signaling Pathways

The synthesis of 2-Fluoropyridin-3-amine follows a clear, two-step chemical transformation.

Synthesis_Pathway A 2,3-Difluoro-5-chloropyridine B 2-Amino-3-fluoro-5-chloropyridine A->B  NH₃·H₂O, 110-140°C C 2-Fluoropyridin-3-amine B->C  H₂, Pd/C, NH₃·H₂O, MeOH D This compound C->D  HCl

Caption: Synthetic pathway of this compound.

The general workflow for the characterization of the final product involves a series of standard analytical techniques.

Characterization_Workflow Start 2-Fluoropyridin-3-amine HCl Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR FT-IR Spectroscopy Start->IR MP Melting Point Analysis Start->MP EA Elemental Analysis Start->EA Purity Purity Assessment (e.g., HPLC) Start->Purity Data Comprehensive Characterization Data NMR->Data MS->Data IR->Data MP->Data EA->Data Purity->Data

Caption: General experimental workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoropyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed quantitative solubility and stability data for 2-Fluoropyridin-3-amine hydrochloride is limited. This guide consolidates information from safety data sheets, general chemical principles, and data from analogous compounds to provide a comprehensive overview of its expected properties and the methodologies for their experimental determination.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery as a key building block for more complex molecules. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening. This technical guide provides an in-depth look at the predicted solubility and stability profile of this compound and outlines standardized protocols for its quantitative determination.

Physicochemical Properties
PropertyValue
IUPAC Name 2-fluoropyridin-3-amine;hydrochloride
CAS Number 1827-26-5
Molecular Formula C₅H₆ClFN₂
Molecular Weight 148.57 g/mol
Appearance Expected to be a solid, crystalline powder (based on related compounds)
Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSoluble to Highly SolubleThe ionic nature of the hydrochloride salt and the ability of the pyridine nitrogen and amine group to form strong hydrogen bonds with protic solvents suggest high solubility.
Polar Aprotic DMSO, DMFSolubleThe high polarity of these solvents can effectively solvate the polar functional groups and the ionic salt.
Polar Aprotic Acetonitrile, THFSparingly Soluble to SolubleModerate polarity may allow for some dissolution, but likely less than in DMSO or DMF.
Nonpolar Toluene, Hexanes, Diethyl EtherSparingly Soluble to InsolubleThe high overall polarity of the molecule is unlikely to interact favorably with nonpolar solvents.
Stability Considerations

The stability of this compound is crucial for its storage, handling, and application in chemical reactions. Information from safety data sheets for related compounds suggests that it should be stored in a cool, dry, and well-ventilated place in a tightly sealed container. Some commercial suppliers indicate the need for cold-chain transportation, suggesting that elevated temperatures may impact its stability.

Table 2: Factors Affecting the Stability of this compound

FactorPotential ImpactRecommended Handling and Storage
Temperature Elevated temperatures can accelerate degradation pathways.Store at recommended refrigerated temperatures (e.g., 2-8 °C). Avoid prolonged exposure to high heat.
Light Photodecomposition can be a concern for many organic molecules, especially heterocyclic compounds.Store in light-resistant (amber or opaque) containers to minimize exposure to UV and visible light.
pH The stability of the amine and the fluorine substituent can be pH-dependent. Strongly acidic or basic conditions may promote hydrolysis or other degradation reactions.For aqueous solutions, maintain a pH close to neutral unless specific reaction conditions require otherwise. Use of buffer systems is recommended for prolonged storage in solution.
Moisture/Humidity As a hydrochloride salt, the compound can be hygroscopic. Absorbed water may affect its physical properties and could potentially lead to hydrolysis over long periods under certain conditions.Store in a desiccator or under a dry, inert atmosphere (e.g., nitrogen or argon). Ensure containers are tightly sealed.
Oxidizing Agents Amines can be susceptible to oxidation.Avoid contact with strong oxidizing agents.

Experimental Protocols

For researchers requiring precise quantitative data, the following standardized experimental protocols are recommended.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust protocol for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the chosen solvent (e.g., water, methanol, DMSO). The presence of undissolved solid is crucial to ensure a saturated solution.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle. Alternatively, use centrifugation to pellet the excess solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant. To avoid aspirating any solid particles, it is recommended to use a syringe filter (e.g., a 0.45 µm PTFE or PVDF filter compatible with the solvent).

  • Quantification: Determine the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or a calibrated UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the volume of the aliquot.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to a known volume of solvent equil1 Seal vials and agitate at constant temperature (24-48h) prep1->equil1 sep1 Centrifuge or let stand to settle excess solid equil1->sep1 analysis1 Filter supernatant through a 0.45 µm filter sep1->analysis1 analysis2 Quantify concentration (e.g., by HPLC-UV) analysis1->analysis2

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies, or stress testing, are performed to identify the likely degradation products and pathways of a substance. This helps in developing stability-indicating analytical methods and determining appropriate storage conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound of a known concentration in an appropriate solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition. Expose the samples to a range of conditions, including:

    • Acidic: 0.1 M HCl at a specified temperature (e.g., 60°C).

    • Basic: 0.1 M NaOH at a specified temperature (e.g., 60°C).

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Heat in an oven (e.g., 80°C) as a solid and in solution.

    • Photolytic: Expose to light meeting ICH Q1B guidelines (e.g., UV and visible light).

    • A control sample should be stored under ambient, protected conditions.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. Quench any ongoing reactions if necessary (e.g., neutralize the acidic and basic samples).

  • Quantification: Analyze the samples using a stability-indicating HPLC method. This involves monitoring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. A photodiode array (PDA) detector can be useful for comparing the UV spectra of the parent compound and any new peaks.

  • Data Interpretation: Calculate the percentage of degradation for the parent compound under each condition. If possible, identify the structure of major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare stock solution of known concentration prep2 Analyze initial sample (T=0) prep1->prep2 stress1 Acidic (HCl) prep1->stress1 stress2 Basic (NaOH) prep1->stress2 stress3 Oxidative (H₂O₂) prep1->stress3 stress4 Thermal prep1->stress4 stress5 Photolytic prep1->stress5 analysis1 Withdraw samples at defined time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Analyze by stability-indicating HPLC method analysis1->analysis2 analysis3 Compare peak areas and identify degradation products analysis2->analysis3

Caption: Workflow for Forced Degradation Study.

Spectroscopic Analysis of 2-Fluoropyridin-3-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Fluoropyridin-3-amine hydrochloride (CAS No: 1827-26-5), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Chemical Structure and Properties

This compound is the hydrochloride salt of 2-Fluoropyridin-3-amine. The protonation of the pyridine nitrogen significantly influences its electronic properties and, consequently, its spectroscopic signatures.

Chemical Structure:

Chemical Structure of this compound
Figure 1: Chemical Structure of this compound.

Molecular Formula: C₅H₆ClFN₂

Molecular Weight: 148.57 g/mol

Spectroscopic Data

Due to the limited availability of directly published spectra for this compound, the following data is a synthesized representation based on the analysis of the free base, 2-Fluoropyridin-3-amine, and analogous pyridinium compounds. The presence of the electron-withdrawing fluorine atom and the protonated ring nitrogen significantly deshields the aromatic protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.10 - 8.25ddJ(H,H) ≈ 5.0, J(H,F) ≈ 2.0H6
~7.80 - 7.95m-H4
~7.40 - 7.55m-H5
~5.0 - 6.0 (broad)s--NH₃⁺

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Coupling (J, Hz)Assignment
~155 - 160d, ¹J(C,F) ≈ 240-260C2
~120 - 125d, ²J(C,F) ≈ 20-30C3
~140 - 145d, ³J(C,F) ≈ 5-10C4
~125 - 130sC5
~145 - 150d, ⁴J(C,F) ≈ 2-5C6

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Strong, BroadN-H stretch (Ammonium salt)
1640 - 1600MediumN-H bend (Ammonium salt)
1600 - 1450StrongC=C and C=N stretching (Aromatic ring)
1250 - 1150StrongC-F stretch
1100 - 1000MediumC-N stretch

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

The mass spectrum of the hydrochloride salt will primarily show the fragmentation of the free base, 2-Fluoropyridin-3-amine, after the loss of HCl.

Table 4: Predicted Mass Spectrometry Data for 2-Fluoropyridin-3-amine

m/zRelative Intensity (%)Assignment
112100[M]⁺ (Molecular ion of the free base)
85~40[M - HCN]⁺
58~30[M - HCN - HCN]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.

    • In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation and Analysis:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction:

    • Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

  • Ionization and Analysis:

    • The sample is vaporized by heating the probe.

    • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[1][2][3][4][5]

    • This causes ionization and fragmentation of the molecules.

    • The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 2-Fluoropyridin-3-amine Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A high-level overview of the spectroscopic analysis workflow.

DataRelationship cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Structure Chemical Structure (C₅H₆ClFN₂) H_NMR ¹H NMR (Proton Environment) Structure->H_NMR correlates C_NMR ¹³C NMR (Carbon Skeleton) Structure->C_NMR correlates IR_Spec FTIR (Functional Groups) Structure->IR_Spec confirms Mass_Spec Mass Spec (Molecular Weight & Fragmentation) Structure->Mass_Spec confirms

Relationship between spectroscopic data and chemical structure.

References

The Synthetic Precursor to Bioactivity: A Technical Overview of 2-Fluoropyridin-3-amine Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct studies on the mechanism of action of 2-Fluoropyridin-3-amine hydrochloride in biological systems are not extensively available in public literature. This compound is primarily recognized as a chemical intermediate or building block used in the synthesis of more complex, biologically active molecules.[1][2][3][4][5] This technical guide, therefore, focuses on the known biological activities and mechanisms of action of various aminopyridine derivatives that can be synthesized from this precursor, providing an inferred understanding of its potential applications in drug discovery.

Introduction: The Role of the Aminopyridine Scaffold

This compound serves as a key starting material for the synthesis of a class of heterocyclic compounds known as aminopyridines.[1] The aminopyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6][7] The presence of the fluorine atom at the 2-position of the pyridine ring in 2-Fluoropyridin-3-amine offers a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of diverse molecular architectures.[1] This versatility has led to the development of numerous aminopyridine derivatives with significant therapeutic potential.[6][8]

Biological Activities and Mechanisms of Action of Aminopyridine Derivatives

Derivatives synthesized from aminopyridine precursors exhibit a broad spectrum of pharmacological activities. The following sections detail some of the most well-documented biological effects and the underlying mechanisms of action.

Anticancer Activity

Aminopyridine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Tropomyosin Receptor Kinase (TRK) Inhibition: Certain aminopyrimidine derivatives have been identified as potent inhibitors of Tropomyosin Receptor Kinase A (TRKA).[9] These compounds have demonstrated significant antiproliferative activity in cancer cell lines.[9]

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: A series of 2-aminopyridine derivatives have been designed as inhibitors of the δ isoform of PI3K (PI3Kδ), which is often overexpressed in hematological cancers.[10] These inhibitors can induce apoptosis and cell cycle arrest in cancer cells.[10]

  • Histone Deacetylase (HDAC) Inhibition: The aminopyridine scaffold has been incorporated into the design of dual inhibitors of Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs).[11] These dual-action compounds have shown potent antitumor activity in both solid tumors and hematological malignancies.[11]

Neuroprotective and Neuromodulatory Effects

The aminopyridine structure is also a key feature in compounds designed to target neurological disorders.

  • BACE1 Inhibition: Researchers have explored aminopyridine derivatives as potential inhibitors of beta-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.[12] While the inhibitory activities of the synthesized compounds were modest, the aminopyridine motif is considered a promising starting point for the development of more potent BACE1 inhibitors.[12]

Anti-inflammatory and Antimicrobial Activity
  • Anti-inflammatory Potential: Novel pyrimidine derivatives synthesized from aminopyridines have been evaluated for their anti-inflammatory properties.[6]

  • Antibacterial Activity: Various 2-aminopyridine derivatives have been synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[13][14] Some of these compounds have shown potent antimicrobial effects.[13]

Data Presentation: Quantitative Analysis of Derivative Activity

The following tables summarize the quantitative data for the biological activity of various aminopyridine derivatives as reported in the literature.

Compound Class Target Derivative Example IC50 Reference
AminopyrimidineTRKAC36.5 nM[9]
AminopyrimidineTRKAC45.0 nM[9]
AminopyrimidineTRKAC67.0 nM[9]
2-AminopyridinePI3KδMR327830 nM[10]
3-Aminoimidazole[1,2-α]pyridineHT-29 Cancer Cell LineCompound 124.15 ± 2.93 µM[15]
3-Aminoimidazole[1,2-α]pyridineB16F10 Cancer Cell LineCompound 1421.75 ± 0.81 µM[15]
Dual CDK/HDAC InhibitorFLT3/HDAC1/39e30.4/52.4/14.7 nM[11]

Experimental Protocols

This section provides an overview of the methodologies used in the cited research to evaluate the biological activity of aminopyridine derivatives.

Enzyme Inhibition Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme (e.g., TRKA, PI3Kδ, BACE1).

  • General Protocol:

    • The purified recombinant enzyme is incubated with its specific substrate and varying concentrations of the test compound.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

    • The percentage of enzyme inhibition is calculated for each compound concentration relative to a control without the inhibitor.

    • The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assays
  • Objective: To assess the effect of a compound on the growth and viability of cancer cells.

  • Commonly Used Method (MTT Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial reductases convert the MTT into a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Molecular Docking Studies
  • Objective: To predict the binding mode and affinity of a compound to the active site of a target protein.

  • General Workflow:

    • The three-dimensional structure of the target protein is obtained from a protein data bank or generated through homology modeling.

    • The structure of the ligand (aminopyridine derivative) is generated and optimized.

    • A docking program is used to systematically explore the possible binding conformations of the ligand within the active site of the protein.

    • The different binding poses are scored based on a scoring function that estimates the binding free energy.

    • The predicted binding mode with the most favorable score is analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations: Pathways and Workflows

The following diagrams illustrate the synthetic utility of 2-Fluoropyridin-3-amine and a key signaling pathway targeted by its derivatives.

G cluster_start Starting Material cluster_synthesis Chemical Synthesis cluster_derivatives Biologically Active Derivatives 2-Fluoropyridin-3-amine_HCl 2-Fluoropyridin-3-amine Hydrochloride Nucleophilic_Substitution Nucleophilic Aromatic Substitution (SNAr) 2-Fluoropyridin-3-amine_HCl->Nucleophilic_Substitution Reacts with nucleophiles Coupling_Reactions Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) 2-Fluoropyridin-3-amine_HCl->Coupling_Reactions Functionalization Cyclization Cyclization Reactions Nucleophilic_Substitution->Cyclization Coupling_Reactions->Cyclization TRK_Inhibitors TRK Inhibitors Cyclization->TRK_Inhibitors PI3K_Inhibitors PI3K Inhibitors Cyclization->PI3K_Inhibitors HDAC_Inhibitors HDAC Inhibitors Cyclization->HDAC_Inhibitors BACE1_Inhibitors BACE1 Inhibitors Cyclization->BACE1_Inhibitors Antimicrobials Antimicrobial Agents Cyclization->Antimicrobials PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Phosphorylates Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Phosphorylates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Phosphorylates Inhibitor 2-Aminopyridine Derivative (e.g., MR3278) Inhibitor->PI3K Inhibits

References

The Pivotal Role of 2-Fluoropyridin-3-amine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoropyridin-3-amine hydrochloride is a versatile and highly valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The strategic incorporation of the fluoropyridine moiety can significantly enhance a compound's pharmacological properties, including potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the development of Aurora kinase and PI3Kγ inhibitors. Detailed synthetic protocols, quantitative biological data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug discovery efforts in this area.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast number of biologically active compounds. Chemical modification of the pyridine ring, particularly through halogenation, offers a powerful strategy to fine-tune the physicochemical and pharmacological properties of drug candidates. The introduction of a fluorine atom, as seen in 2-Fluoropyridin-3-amine, is particularly advantageous due to fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon. These characteristics can lead to improved metabolic stability, enhanced binding affinity to target proteins, and favorable alterations in lipophilicity and pKa. This guide will explore the synthetic utility and therapeutic potential of this compound, with a focus on its application in the synthesis of potent enzyme inhibitors.

Application in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 2-fluoropyridin-3-yl moiety has emerged as a key pharmacophore in the design of potent and selective kinase inhibitors.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. The 2-fluoropyridin-3-yl group has been successfully incorporated into pyrimidine-based Aurora kinase inhibitors.[1]

Quantitative Data: Aurora Kinase Inhibitor Activity

While a direct synthesis from this compound is not explicitly detailed in the provided literature, a closely related analog, compound 20 , featuring a 2-fluoropyridin-3-yl moiety, has been synthesized and evaluated for its inhibitory activity against Aurora A kinase and its effect on cancer cell proliferation.[2]

CompoundTargetIC50 (nM)Cell LineGI50 (µM)
13 Aurora A< 100NCI-H82 (SCLC)< 0.2
20 Aurora A> 100NCI-H82 (SCLC)> 1.0

Data adapted from a study on related Aurora kinase inhibitors. SCLC: Small-Cell Lung Cancer.[2]

Experimental Protocols

General Procedure for the Synthesis of a 2-Fluoropyridinyl-Containing Aurora Kinase Inhibitor (Analogous to Compound 20) [2]

This protocol outlines the synthesis of a pyrimidine-based Aurora kinase inhibitor incorporating a 2-fluoropyridin-3-yl moiety, analogous to compound 20 . The key step involves an amide coupling between a pyrrolidine-pyrimidine intermediate and 6-chloro-2-fluoropyridine-3-carboxylic acid. A highly viable alternative for creating the crucial carbon-carbon bond is the Suzuki-Miyaura cross-coupling reaction between a suitable pyrimidine-based scaffold and 2-fluoropyridine-3-boronic acid.[1]

dot

G cluster_synthesis Synthesis of Aurora Kinase Inhibitor Analog start 2-Fluoropyridine-3-amine hydrochloride intermediate1 2-Fluoropyridine-3-boronic acid or 6-Chloro-2-fluoropyridine-3-carboxylic acid start->intermediate1 Functional group transformation coupling Suzuki-Miyaura Coupling or Amide Coupling intermediate1->coupling scaffold Pyrimidine-based scaffold (e.g., aminopyrrolidinyl-pyrimidine) scaffold->coupling product 2-Fluoropyridinyl-containing Aurora Kinase Inhibitor coupling->product

General synthetic workflow for an Aurora kinase inhibitor.

In Vitro Kinase Inhibition Assay [2]

The inhibitory activity of the synthesized compounds against Aurora A kinase can be determined using a radiometric or fluorescence-based assay. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor.

Cell Proliferation Assay (GI50 Determination) [2]

The antiproliferative activity of the compounds is assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay, on relevant cancer cell lines (e.g., NCI-H82). The GI50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Signaling Pathway

Aurora kinase inhibitors disrupt the normal progression of mitosis, leading to cell cycle arrest and ultimately apoptosis in cancer cells. The Aurora kinase signaling pathway is a key regulator of this process.[3][4]

dot

G cluster_pathway Aurora Kinase Signaling Pathway in Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Spindle Assembly Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Cytokinesis Cytokinesis Anaphase->Cytokinesis Cell Division AuroraA Aurora A AuroraA->Prophase Centrosome Maturation AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Cytokinesis Abscission Inhibitor 2-Fluoropyridinyl Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Simplified Aurora kinase signaling pathway in mitosis.
PI3Kγ Inhibitors

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3Kγ isoform is primarily expressed in hematopoietic cells and plays a crucial role in inflammation and immunity.[5] A patent application describes the synthesis of PI3Kγ inhibitors using a derivative of 2-Fluoropyridin-3-amine.[5]

Experimental Protocols

Synthesis of N-(5-bromo-2-fluoropyridin-3-yl)ethanesulfonamide [5]

This protocol describes the first step in the synthesis of a series of PI3Kγ inhibitors, starting from 5-bromo-2-fluoropyridin-3-amine, a close analog of the title compound.

dot

G cluster_synthesis_pi3k Synthesis of PI3Kγ Inhibitor Precursor start_pi3k 5-Bromo-2-fluoropyridin-3-amine product_pi3k N-(5-bromo-2-fluoropyridin-3-yl)ethanesulfonamide start_pi3k->product_pi3k Sulfonamide Formation reagent_pi3k Ethanesulfonyl chloride reagent_pi3k->product_pi3k conditions_pi3k Pyridine, DCM Room Temperature conditions_pi3k->product_pi3k

Synthesis of a key intermediate for PI3Kγ inhibitors.

The resulting sulfonamide can then undergo a Suzuki coupling reaction to introduce further diversity and build the final PI3Kγ inhibitor.[5]

In Vitro PI3Kγ Inhibition Assay

The inhibitory activity of the final compounds against PI3Kγ can be determined using a variety of commercially available assay kits that typically measure the production of PIP3.

Signaling Pathway

PI3Kγ is activated by G-protein coupled receptors (GPCRs) and plays a key role in the recruitment of immune cells to sites of inflammation. Inhibition of PI3Kγ can therefore be a valuable therapeutic strategy for inflammatory and autoimmune diseases.[5]

dot

G cluster_pi3k_pathway PI3Kγ Signaling Pathway in Immune Cells GPCR GPCR Gbetagamma Gβγ GPCR->Gbetagamma Ligand Binding PI3Kgamma PI3Kγ Gbetagamma->PI3Kgamma Activation PIP3 PIP3 PI3Kgamma->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Downstream Downstream Effectors (e.g., Akt, PDK1) PIP3->Downstream Response Cellular Response (e.g., Chemotaxis, Inflammation) Downstream->Response Inhibitor_pi3k 2-Fluoropyridinyl Inhibitor Inhibitor_pi3k->PI3Kgamma

Simplified PI3Kγ signaling pathway.

Conclusion

This compound and its close derivatives are undeniably valuable synthons in the field of medicinal chemistry. The strategic placement of the fluorine atom on the pyridine ring imparts favorable properties that have been successfully exploited in the design of potent and selective enzyme inhibitors, particularly targeting kinases such as Aurora kinases and PI3Kγ. The synthetic versatility of this scaffold, particularly its utility in powerful cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the generation of diverse chemical libraries for drug discovery programs. The examples provided in this guide, while drawing from closely related analogs, highlight the immense potential of the 2-fluoropyridin-3-yl moiety in developing novel therapeutics for a range of diseases, most notably cancer and inflammatory disorders. Further exploration of the chemical space around this privileged scaffold is warranted and holds significant promise for the discovery of next-generation targeted therapies.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the Suzuki-Miyaura cross-coupling of 2-Fluoropyridin-3-amine hydrochloride with various boronic acids. The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science applications.[1] The 3-amino-2-fluoropyridine scaffold is a valuable building block in medicinal chemistry, and its arylation via Suzuki-Miyaura coupling allows for the generation of diverse molecular libraries for drug discovery.

The presence of both a fluorine atom and an amino group on the pyridine ring, as well as the use of the hydrochloride salt, presents specific challenges that must be addressed in protocol development. These include potential catalyst inhibition by the amine and the need to neutralize the hydrochloride salt in situ. The protocols outlined below are based on established methods for the coupling of related halopyridines and aminopyridines and serve as a starting point for reaction optimization.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid is depicted below. The reaction requires a palladium catalyst, a suitable ligand, a base to neutralize the hydrochloride and facilitate transmetalation, and an appropriate solvent system.

G cluster_reactants Reactants cluster_products Products 2_Fluoropyridin_3_amine_HCl 2-Fluoropyridin-3-amine Hydrochloride Catalyst_System Pd Catalyst Ligand Base Solvent 2_Fluoropyridin_3_amine_HCl->Catalyst_System + Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Aryl_Boronic_Acid->Catalyst_System + Coupled_Product 3-Aryl-2-fluoropyridin-3-amine Catalyst_System->Coupled_Product Heat

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand Selection

The choice of the palladium catalyst and its coordinating ligand is critical. Electron-rich and sterically hindered phosphine ligands are often effective for cross-coupling reactions involving heteroaryl halides.[2] For challenging substrates like aminopyridines, which can chelate to the palladium center and inhibit catalysis, specific ligands have been developed to promote efficient reaction.[3]

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-3A bulky phosphine ligand known to be effective for difficult cross-couplings.[1]
Pd₂(dba)₃XPhos1-3Another bulky, electron-rich phosphine ligand often used for challenging couplings.[1]
Pd(PPh₃)₄PPh₃1-5A classical catalyst system, though may be less effective for this specific substrate.[4]
RuPhos PrecatalystRuPhos1-3Often effective for C-N and C-C couplings involving aminopyridines.[3][5]
BrettPhos PrecatalystBrettPhos1-3Demonstrated to be effective for couplings with aminopyridines.[3][5]
Base and Solvent Selection

A base is required to neutralize the hydrochloride salt of the starting material and to promote the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction yield, with common options including carbonates, phosphates, and hydroxides. The solvent system often consists of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.

BaseSolvent SystemTypical ConcentrationNotes
K₂CO₃Dioxane/Water, Toluene/Water2.0 - 3.0 equivalentsA commonly used base for Suzuki-Miyaura couplings.[4]
K₃PO₄Dioxane/Water, THF/Water2.0 - 3.0 equivalentsA stronger base that can be effective for less reactive substrates.
Cs₂CO₃Dioxane/Water2.0 - 3.0 equivalentsOften used for challenging couplings.
Na₂CO₃Dioxane/Water2.0 - 3.0 equivalentsA milder base option.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Screening Conditions

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)[4]

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)[4]

  • SPhos (4 mol%)[4]

  • Potassium carbonate (K₂CO₃) (3.0 equiv)[4]

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate and SPhos in a small amount of degassed 1,4-dioxane.

  • Seal the reaction vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Under a positive flow of inert gas, add the catalyst solution to the reaction vessel via syringe.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[1]

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[4]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-fluoropyridin-3-amine.[4]

Protocol 2: Conditions with a Pre-catalyst

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • RuPhos Precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a glovebox, add this compound, the arylboronic acid, RuPhos Precatalyst, and potassium phosphate to a reaction vial.

  • Remove the vial from the glovebox and add degassed 1,4-dioxane and water (e.g., 4:1 mixture) via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution, and purify the residue by column chromatography.

Visualizing the Experimental Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

G Start Start Setup Combine Reactants: 2-Fluoropyridin-3-amine HCl, Arylboronic acid, Base Start->Setup Catalyst Add Pd Catalyst and Ligand Setup->Catalyst Inert Establish Inert Atmosphere (Ar or N2) Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-110 °C) Solvent->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Workup Work-up: Dilute, Wash, Extract Monitor->Workup Purify Purify: Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Ar L2Pd(II)(Ar)(X) OxAdd->PdII_Ar Transmetalation Transmetalation (R-B(OH)2, Base) PdII_Ar->Transmetalation R-B(OH)2 Base PdII_Ar_R L2Pd(II)(Ar)(R) Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial.

  • Protodeboronation: The loss of the boronic acid group can be a side reaction. Using a stronger base or anhydrous conditions may mitigate this issue.

  • Catalyst Deactivation: The amino group of the substrate can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich ligands is intended to prevent this.

  • Purity of Reagents: The purity of the boronic acid, catalyst, and solvents is crucial for a successful reaction. Ensure all reagents are of high quality and that solvents are appropriately dried and degassed.

By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can effectively perform the Suzuki-Miyaura coupling of this compound to synthesize a wide range of valuable compounds for various applications in drug discovery and materials science.

References

detailed experimental procedure for N-arylation of "2-Fluoropyridin-3-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of heteroaromatic amines is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with significant applications in medicinal chemistry and materials science. The 2-Fluoropyridin-3-amine scaffold is of particular interest due to the unique electronic properties imparted by the fluorine substituent, which can influence molecular conformation, pKa, and metabolic stability. This document provides detailed experimental procedures for the N-arylation of 2-Fluoropyridin-3-amine hydrochloride, a common salt form of the amine, utilizing two robust and widely employed catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Key Concepts and Methodologies

The N-arylation of 2-Fluoropyridin-3-amine involves the formation of a new carbon-nitrogen bond between the nitrogen atom of the aminopyridine and a carbon atom of an aryl group, typically from an aryl halide.

  • Buchwald-Hartwig Amination : This reaction employs a palladium catalyst, typically in conjunction with a phosphine ligand, and a base to couple an amine with an aryl halide or triflate.[1][2] It is known for its broad substrate scope and generally milder reaction conditions compared to traditional methods.[1] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the catalyst.[2]

  • Ullmann Condensation : This is a copper-catalyzed reaction for the formation of C-N bonds.[3] Historically, it required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[3][4] Modern protocols, however, utilize catalytic amounts of a copper source, often in the presence of a ligand, allowing for milder and more efficient transformations.[5] The mechanism is thought to involve the formation of a copper-amide intermediate which then reacts with the aryl halide.[3]

Experimental Protocols

The following protocols are generalized procedures for the N-arylation of this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific aryl halides.

Note on the Starting Material: this compound is an amine salt. Therefore, a sufficient amount of base (at least one equivalent to neutralize the hydrochloride salt plus the amount required for the catalytic cycle) is crucial for the reaction to proceed. The protocols below account for this by using an excess of base.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aminopyridines.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride, or aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0) or Pd(OAc)₂ - Palladium(II) acetate)

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Base (e.g., Cs₂CO₃ - Cesium carbonate or NaOtBu - Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), the phosphine ligand (0.04-0.10 mmol), and the base (3.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (5-10 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C) in a preheated oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-fluoropyridin-3-amine.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is based on modern Ullmann condensation methods for N-arylation of heteroaromatic amines.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Copper(I) catalyst (e.g., CuI - Copper(I) iodide)

  • Ligand (e.g., L-proline or N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃ - Potassium carbonate or K₃PO₄ - Potassium phosphate)

  • Anhydrous solvent (e.g., DMSO - Dimethyl sulfoxide or DMF - Dimethylformamide)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Reaction vial or flask suitable for heating

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a reaction vial, combine this compound (1.0 mmol), the aryl halide (1.5 mmol), the copper(I) catalyst (0.1 mmol), the ligand (0.2 mmol), and the base (3.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (5 mL).

  • Reaction: Seal the vial and stir the mixture vigorously while heating to the required temperature (typically 100-140 °C).

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude material can be purified by flash column chromatography on silica gel to yield the pure N-aryl-2-fluoropyridin-3-amine.

Data Presentation

The following table summarizes representative quantitative data for N-arylation reactions of aminopyridine derivatives with various aryl halides under different catalytic systems, providing an indication of expected yields and reaction conditions.

Amine SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Aminopyridine4-BromotoluenePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1101285
3-Aminopyridine1-Iodo-4-methoxybenzeneCuI (10)L-proline (20)K₂CO₃ (2)DMSO1202478
2-Aminopyridine1-Chloro-4-nitrobenzenePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃ (2)Dioxane1001892
2-Chloropyridin-3-amineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)Toluene1101675
2-Aminopyrimidine4-BromotoluenePdCl₂(PPh₃)₂ (5)Xantphos (10)NaOtBu (1.5)Toluenereflux1282[6]
Imidazole1-IodobenzeneCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄ (2)Dioxane1102495

Note: The data presented is a compilation from literature for similar substrates and serves as a guideline. Actual yields and optimal conditions may vary for the N-arylation of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-arylation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Fluoropyridin-3-amine HCl - Aryl Halide - Catalyst & Ligand - Base inert_atm Establish Inert Atmosphere reagents->inert_atm 1 add_solvent Add Anhydrous, Degassed Solvent inert_atm->add_solvent 2 heating Heat and Stir add_solvent->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Final Product: N-Aryl-2-fluoropyridin-3-amine purify->product

Caption: General experimental workflow for N-arylation.

Catalytic Cycles

The following diagrams depict the simplified catalytic cycles for the Buchwald-Hartwig amination and Ullmann condensation.

catalytic_cycles cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation pd0 Pd(0)Ln pd_oxidative Ar-Pd(II)(X)Ln pd0->pd_oxidative Oxidative Addition (Ar-X) pd_amine [Ar-Pd(II)(NHR')Ln]+ pd_oxidative->pd_amine + R'-NH₂ pd_amido Ar-Pd(II)(NR')Ln pd_amine->pd_amido - H+ pd_amido->pd0 Reductive Elimination product_b Ar-NHR' pd_amido->product_b cu1 Cu(I)X cu_amide Cu(I)-NR' cu1->cu_amide + R'-NH₂ - HX cu_complex [Ar-X---Cu(I)-NR'] cu_amide->cu_complex + Ar-X cu_complex->cu1 Product Formation product_u Ar-NHR' cu_complex->product_u

Caption: Simplified catalytic cycles for N-arylation reactions.

References

Application Notes: Microwave-Assisted Synthesis of 2-Fluoropyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoropyridin-3-amine hydrochloride is a valuable building block for researchers, scientists, and drug development professionals. Its applications span the synthesis of novel pharmaceuticals and agrochemicals, where the introduction of a fluorine atom can significantly enhance biological activity and metabolic stability. Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods for the preparation of this compound, leading to reduced reaction times, improved yields, and a greener chemical process. These application notes provide detailed protocols for a proposed multi-step microwave-assisted synthesis of this compound.

Key Applications

Derivatives of 2-Fluoropyridin-3-amine are instrumental in the development of a variety of therapeutic agents. The fluorinated pyridine scaffold is a key component in compounds targeting a range of diseases. The primary amino group and the fluorine atom at positions 3 and 2 respectively, allow for diverse chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation provides several advantages over conventional heating methods for the synthesis of this compound:

  • Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.

  • Increased Yields: Localized superheating of the solvent and reactants can lead to higher conversion rates and improved product yields.

  • Enhanced Purity: The reduction in reaction time often minimizes the formation of byproducts, simplifying purification.

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to traditional refluxing techniques.

  • Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.

Proposed Synthetic Pathway

A plausible three-step synthetic route for this compound, adapted for microwave-assisted conditions, is outlined below. This pathway commences with the nucleophilic aromatic substitution on 2,3-difluoro-5-chloropyridine, followed by a reduction step, and concludes with the formation of the hydrochloride salt.

G cluster_0 Step 1: Microwave-Assisted Ammonification cluster_1 Step 2: Microwave-Assisted Reduction cluster_2 Step 3: Hydrochloride Salt Formation A 2,3-Difluoro-5-chloropyridine B 2-Amino-3-fluoro-5-chloropyridine A->B NH₃·H₂O, Microwave C 2-Amino-3-fluoro-5-chloropyridine D 2-Fluoropyridin-3-amine C->D H₂, Pd/C, Microwave E 2-Fluoropyridin-3-amine F This compound E->F HCl in Ether

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Microwave-Assisted Ammonification of 2,3-Difluoro-5-chloropyridine

This protocol describes the nucleophilic aromatic substitution of a fluorine atom with an amino group using aqueous ammonia under microwave irradiation.

Materials:

  • 2,3-Difluoro-5-chloropyridine

  • Aqueous ammonia (28-30%)

  • Ethanol

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,3-difluoro-5-chloropyridine (1.0 mmol, 149.5 mg).

  • Add ethanol (3 mL) to dissolve the starting material.

  • Carefully add aqueous ammonia (5.0 mmol, 0.57 mL of 28% solution).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 30 minutes with stirring. The pressure should be monitored and not exceed the vessel's limit.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove ethanol and excess ammonia.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product, 2-amino-3-fluoro-5-chloropyridine.

  • Purify the crude product by column chromatography on silica gel if necessary.

ParameterValue
Starting Material 2,3-Difluoro-5-chloropyridine
Reagent Aqueous Ammonia
Solvent Ethanol
Temperature 120°C
Time 30 minutes
Microwave Power Dynamic (to maintain temperature)
Pressure < 20 bar
Yield ~80-90% (estimated based on analogous reactions)
Step 2: Microwave-Assisted Reduction of 2-Amino-3-fluoro-5-chloropyridine

This protocol details the catalytic transfer hydrogenation for the reduction of the chloro-substituent using palladium on carbon as a catalyst under microwave conditions.

Materials:

  • 2-Amino-3-fluoro-5-chloropyridine

  • Palladium on carbon (10 wt%)

  • Ammonium formate

  • Methanol

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine 2-amino-3-fluoro-5-chloropyridine (1.0 mmol, 146.5 mg) and palladium on carbon (10 mol%, 10.6 mg).

  • Add methanol (5 mL) and ammonium formate (3.0 mmol, 189 mg).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100°C for 15 minutes with stirring.

  • After cooling, filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-Fluoropyridin-3-amine.

ParameterValue
Starting Material 2-Amino-3-fluoro-5-chloropyridine
Catalyst 10% Pd/C
Hydrogen Source Ammonium Formate
Solvent Methanol
Temperature 100°C
Time 15 minutes
Microwave Power Dynamic (to maintain temperature)
Yield >90% (estimated based on analogous reactions)
Step 3: Formation of this compound

This protocol describes the final step of converting the free base into its hydrochloride salt.

Materials:

  • 2-Fluoropyridin-3-amine

  • Hydrochloric acid solution (2 M in diethyl ether)

  • Anhydrous diethyl ether

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Dissolve 2-Fluoropyridin-3-amine (1.0 mmol, 112.1 mg) in anhydrous diethyl ether (10 mL) in a clean, dry flask with a stir bar.

  • While stirring, slowly add 2 M HCl in diethyl ether (0.55 mL, 1.1 mmol) dropwise at room temperature.

  • A precipitate of this compound will form immediately.

  • Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain the final this compound.

ParameterValue
Starting Material 2-Fluoropyridin-3-amine
Reagent 2 M HCl in Diethyl Ether
Solvent Anhydrous Diethyl Ether
Temperature Room Temperature
Time 20 minutes
Yield Quantitative

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single microwave-assisted synthesis step.

G prep Prepare Reactants and Solvent vial Add to Microwave Vial prep->vial seal Seal Vial vial->seal mw Place in Microwave Reactor seal->mw irradiate Irradiate (Set Temp, Time, Power) mw->irradiate cool Cool to Room Temperature irradiate->cool workup Work-up and Purification cool->workup product Isolate Pure Product workup->product

Caption: General workflow for a microwave-assisted reaction.

Application Notes and Protocols for the Purification of 2-Fluoropyridin-3-amine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Fluoropyridin-3-amine hydrochloride. The following procedures are based on established methods for analogous compounds and general principles of organic chemistry, offering robust strategies for obtaining high-purity material.

Introduction

2-Fluoropyridin-3-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug development. Achieving high purity of the hydrochloride salt is crucial for subsequent synthetic steps and ensuring the quality of active pharmaceutical ingredients (APIs). This document outlines two primary protocols for the purification of this compound:

  • Protocol 1: Purification via Extraction and in situ Salt Formation. This method is suitable for purifying the crude free base followed by conversion to and isolation of the hydrochloride salt.

  • Protocol 2: Recrystallization of this compound. This protocol is designed for the purification of the isolated, crude hydrochloride salt.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table summarizes reaction yields for the synthesis of the parent free amine, 2-amino-3-fluoropyridine, as reported in patent literature. These yields provide a benchmark for the efficiency of the synthesis prior to the final salt formation and purification.

Starting MaterialReaction ConditionsPurification Method for Free BaseYield of 2-amino-3-fluoropyridine (%)Reference
2-amino-3-fluoro-5-chloropyridinePd/C, H₂, Methanol, Ammonia waterAqueous work-up, Ethyl acetate extraction, Concentration, Petroleum ether trituration85.76CN105669539A[1]
2-amino-3-fluoro-5-chloropyridinePd/C, H₂, Methanol, AmmoniaAqueous work-up, Ethyl acetate extraction, Concentration, Petroleum ether trituration89.73CN105669539A[1]
2-amino-3-fluoro-5-chloropyridinePd/C, H₂, Methanol, AmmoniaAqueous work-up, Ethyl acetate extraction, Concentration, Petroleum ether trituration88.37CN105669539A[1]

Experimental Protocols

The following protocols are detailed methodologies for the purification of this compound.

Protocol 1: Purification via Extraction and in situ Salt Formation

This protocol is adapted from methods used for the purification of similar aminopyridine hydrochlorides. It involves the purification of the free base by extraction, followed by the formation and precipitation of the hydrochloride salt.

Objective: To purify crude 2-Fluoropyridin-3-amine and isolate it as the hydrochloride salt.

Materials:

  • Crude 2-Fluoropyridin-3-amine

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH), saturated aqueous solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) solution in a non-aqueous solvent (e.g., 2M HCl in diethyl ether or isopropanol)

  • Isopropanol or Ethyl acetate (for precipitation)

  • Diethyl ether or Heptane (for washing)

  • Separatory funnel, beakers, flasks, magnetic stirrer, filtration apparatus

Procedure:

  • Dissolution and Neutralization:

    • Dissolve the crude reaction mixture containing 2-Fluoropyridin-3-amine in deionized water.

    • Carefully add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to basify the solution to a pH of 8-9. This ensures the amine is in its free base form.

  • Liquid-Liquid Extraction:

    • Transfer the basified aqueous solution to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL for every 100 mL of aqueous solution).

    • Combine the organic extracts.

  • Drying and Filtration:

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes.

    • Filter the drying agent and wash the filter cake with a small amount of the extraction solvent.

  • Salt Formation and Precipitation:

    • Transfer the dried organic filtrate to a clean flask.

    • While stirring, slowly add a solution of hydrochloric acid in a non-aqueous solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise until precipitation of the hydrochloride salt is complete. The pH of the solution should be acidic (pH 1-2).

    • Continue stirring the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. Cooling the mixture in an ice bath may improve the yield.

  • Isolation and Drying:

    • Collect the precipitated this compound by vacuum filtration.

    • Wash the filter cake with a small amount of a non-polar solvent like diethyl ether or heptane to remove any residual impurities.

    • Dry the purified product under vacuum to a constant weight.

Protocol 2: Recrystallization of this compound

This protocol is designed for the purification of pre-isolated, crude this compound.

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent or solvent system (e.g., isopropanol, ethanol/diethyl ether, methanol/diethyl ether)

  • Erlenmeyer flask, condenser, heating mantle or hot plate, filtration apparatus

Procedure:

  • Solvent Selection:

    • Determine a suitable solvent or solvent system. The ideal solvent should dissolve the hydrochloride salt at an elevated temperature but have low solubility at room temperature or below.

    • Good candidate solvents for amine hydrochlorides include alcohols like isopropanol or ethanol. A co-solvent system, such as ethanol/diethyl ether, can also be effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen primary solvent (e.g., isopropanol) and heat the mixture to boiling with stirring until the solid completely dissolves.

    • If a co-solvent system is used, dissolve the solid in a minimal amount of the more polar solvent (e.g., ethanol) at an elevated temperature.

  • Crystallization:

    • If a single solvent is used, remove the flask from the heat source and allow it to cool slowly to room temperature.

    • If a co-solvent system is used, slowly add the less polar solvent (e.g., diethyl ether) to the hot solution until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent or the less polar co-solvent.

    • Dry the crystals under vacuum to a constant weight.

Visualizations

The following diagrams illustrate the workflows for the purification protocols described above.

G cluster_0 Protocol 1: Purification via Extraction and in situ Salt Formation A Crude Reaction Mixture B Dissolve in Water & Basify (pH 8-9) A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Dry Organic Layer (e.g., Na2SO4) C->D E Filter Drying Agent D->E F Add Non-aqueous HCl E->F G Precipitation of Hydrochloride Salt F->G H Filter and Wash G->H I Dry Purified Product H->I

Caption: Workflow for Purification by Extraction and Salt Formation.

G cluster_1 Protocol 2: Recrystallization of Hydrochloride Salt J Crude 2-Fluoropyridin-3-amine HCl K Dissolve in Minimal Hot Solvent (e.g., Isopropanol) J->K L Slow Cooling to Room Temperature K->L M Cool in Ice Bath L->M N Crystal Formation M->N O Filter and Wash with Cold Solvent N->O P Dry Purified Crystals O->P

Caption: Workflow for Recrystallization of the Hydrochloride Salt.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoropyridin-3-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridin-3-amine and its derivatives are pivotal building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmaceuticals. Notably, they form the core scaffold of various kinase inhibitors, which are at the forefront of targeted cancer therapy. The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity to target proteins. This document provides detailed protocols for the scale-up synthesis of 2-Fluoropyridin-3-amine hydrochloride, a stable salt form suitable for further synthetic transformations and pharmaceutical development. The described multi-step synthesis is designed to be robust, scalable, and efficient, making it suitable for industrial applications.

Synthetic Strategy

The overall synthetic strategy involves a two-step process to synthesize the free base, 2-Fluoropyridin-3-amine, followed by the formation of its hydrochloride salt. The synthesis commences with the ammonolysis of 2,3-difluoro-5-chloropyridine, followed by a reduction step to yield the desired aminopyridine. This route is advantageous for large-scale production due to its relatively simple procedures, high yields, and the use of readily available starting materials.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 2-Fluoropyridin-3-amine

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Ammonolysis2,3-Difluoro-5-chloropyridineAqueous Ammonia-120-14024-2885-86
2Reduction2-Amino-3-fluoro-5-chloropyridinePd/C, HydrogenMethanolRoom Temperature-86-89
3Salt Formation2-Fluoropyridin-3-amineHydrochloric AcidIsopropanol0-251-2>95

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-fluoro-5-chloropyridine (Ammonolysis)

This protocol is adapted for a scale-up synthesis.

Materials:

  • 2,3-Difluoro-5-chloropyridine

  • Aqueous ammonia (25-28%)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Petroleum ether

  • High-pressure autoclave

Procedure:

  • Charge a high-pressure autoclave with 2,3-difluoro-5-chloropyridine (1.0 eq) and aqueous ammonia (12.0 eq).

  • Seal the autoclave and heat the reaction mixture to 120°C for 24 hours.

  • After the reaction is complete, cool the autoclave to room temperature. A pale yellow solid is expected to precipitate.

  • Filter the reaction mixture and wash the filter cake with water.

  • Extract the aqueous filtrate with ethyl acetate (3 x V).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain a solid.

  • Create a slurry of the solid in a small amount of petroleum ether, then filter.

  • Combine this filtered solid with the initially precipitated solid to obtain 2-amino-3-fluoro-5-chloropyridine.

In-process Controls:

  • Monitor the reaction progress by HPLC or TLC to ensure the complete consumption of the starting material.

  • The pressure inside the autoclave should be monitored throughout the reaction.

Step 2: Synthesis of 2-Fluoropyridin-3-amine (Reduction)

This protocol describes the catalytic hydrogenation of the intermediate.

Materials:

  • 2-Amino-3-fluoro-5-chloropyridine

  • Methanol

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Ammonia solution

  • Hydrogen gas

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • In a suitable hydrogenation reactor, dissolve 2-amino-3-fluoro-5-chloropyridine (1.0 eq) in methanol.

  • Add a catalytic amount of Pd/C (0.05-0.1 eq) and a small amount of ammonia solution.

  • Pressurize the reactor with hydrogen gas (pressure will depend on the specific equipment, typically 50-100 psi).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by HPLC or TLC).

  • Carefully filter the reaction mixture to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a white solid.

  • Dissolve the crude product in water and extract with ethyl acetate (4 x V).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Treat the resulting solid with a small amount of petroleum ether and filter to obtain pure 2-Fluoropyridin-3-amine.

Safety Note: Handle Pd/C and hydrogen gas with extreme caution in a well-ventilated area, as Pd/C can be pyrophoric and hydrogen is highly flammable.

Step 3: Synthesis of this compound (Salt Formation)

This protocol outlines the formation of the hydrochloride salt.

Materials:

  • 2-Fluoropyridin-3-amine

  • Isopropanol (or other suitable alcohol like ethanol)

  • Concentrated hydrochloric acid or HCl gas in a suitable solvent (e.g., isopropanol)

Procedure:

  • Dissolve the 2-Fluoropyridin-3-amine free base in isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol with stirring.

  • Stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.

Purification and Quality Control:

  • The final product can be recrystallized from a suitable solvent system (e.g., ethanol/ether) if necessary to achieve higher purity.

  • Purity should be assessed by HPLC, and the structure confirmed by 1H NMR and 13C NMR spectroscopy.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Ammonolysis cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 2,3-Difluoro-5-chloropyridine 2,3-Difluoro-5-chloropyridine Autoclave (120°C, 24h) Autoclave (120°C, 24h) 2,3-Difluoro-5-chloropyridine->Autoclave (120°C, 24h) Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Autoclave (120°C, 24h) 2-Amino-3-fluoro-5-chloropyridine 2-Amino-3-fluoro-5-chloropyridine Autoclave (120°C, 24h)->2-Amino-3-fluoro-5-chloropyridine Hydrogenation Reactor Hydrogenation Reactor 2-Amino-3-fluoro-5-chloropyridine->Hydrogenation Reactor Pd/C, H2 Pd/C, H2 Pd/C, H2->Hydrogenation Reactor 2-Fluoropyridin-3-amine (Free Base) 2-Fluoropyridin-3-amine (Free Base) Hydrogenation Reactor->2-Fluoropyridin-3-amine (Free Base) Isopropanol (0-25°C) Isopropanol (0-25°C) 2-Fluoropyridin-3-amine (Free Base)->Isopropanol (0-25°C) HCl HCl HCl->Isopropanol (0-25°C) This compound This compound Isopropanol (0-25°C)->this compound

Caption: Scale-up synthesis workflow for this compound.

Biological Context: PI3K/Akt/mTOR Signaling Pathway

Many derivatives of 2-Fluoropyridin-3-amine are developed as inhibitors of protein kinases, which are crucial components of cell signaling pathways often dysregulated in cancer. A key example is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation PTEN PTEN PTEN->PIP3 Inhibits Aminopyridine\nKinase Inhibitor Aminopyridine Kinase Inhibitor Aminopyridine\nKinase Inhibitor->PI3K Aminopyridine\nKinase Inhibitor->Akt Aminopyridine\nKinase Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminopyridine-based kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoropyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoropyridin-3-amine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield of this compound is consistently low. What are the most common causes?

Low yields can stem from several factors throughout the two-main stages of the synthesis: the initial amination of a di- or tri-substituted pyridine and the subsequent reduction, followed by the final salt formation. Key areas to investigate include:

  • Incomplete Ammonification: The first step, converting a starting material like 2,3-difluoro-5-chloropyridine to 2-amino-3-fluoro-5-chloropyridine, may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or an inadequate molar ratio of ammonia to the starting material.[1]

  • Inefficient Reduction: The subsequent catalytic hydrogenation to remove the chloro group might be incomplete. The activity of the catalyst (e.g., Pd/C), hydrogen pressure, and the presence of catalyst poisons can significantly impact this step.

  • Side Reactions: The formation of undesired byproducts can significantly consume starting materials and reduce the yield of the target compound.

  • Losses during Workup and Purification: Significant product loss can occur during extraction, crystallization, and filtration steps. The hydrochloride salt, in particular, can have some solubility in certain organic solvents, leading to losses if the right solvent system is not used.[2]

Q2: I am observing significant byproduct formation during the ammonification step. What are the likely side products and how can I minimize them?

A common side reaction during the synthesis of 2-amino-3-fluoropyridine from 2-chloro-3-fluoropyridine is the substitution of the fluorine atom in the 3-position, leading to undesired isomers.[1] To minimize this, careful control of reaction conditions is crucial.

  • Temperature Control: The reaction temperature for the ammonification of 2,3-difluoro-5-chloropyridine is typically in the range of 110-140°C.[1] Lowering the temperature might reduce the rate of undesired side reactions, though it could also slow down the desired reaction.

  • Molar Ratio of Reactants: Using a significant excess of aqueous ammonia can favor the desired substitution at the 2-position. Molar ratios of the pyridine starting material to ammonia can range from 1:8 to 1:14.[1]

Q3: The catalytic reduction of the chloro-intermediate is sluggish or incomplete. How can I improve this step?

An inefficient reduction of the 2-amino-3-fluoro-5-chloropyridine intermediate can be a major bottleneck. Here are some troubleshooting steps:

  • Catalyst Activity: Ensure the Palladium on carbon (Pd/C) catalyst is fresh and active. The quality and handling of the catalyst are critical.

  • Hydrogen Pressure: While the specific pressure can vary, ensuring a consistent and adequate hydrogen atmosphere is essential for the reaction to proceed to completion.

  • Solvent Choice: Methanol is a commonly used solvent for this reduction.[1] Ensure it is of appropriate purity.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Q4: I'm having trouble with the formation and purification of the final hydrochloride salt. What are the best practices?

The formation and purification of the hydrochloride salt require careful handling to ensure high purity and yield.

  • Anhydrous Conditions: For the formation of an anhydrous hydrochloride salt, it is crucial to use anhydrous solvents and HCl gas or a solution of HCl in an anhydrous solvent (e.g., isopropanol, ether).[3][4] The presence of water can lead to lower yields due to the solubility of the salt in aqueous media.[2]

  • Solvent Selection for Precipitation: The choice of solvent is critical for efficient precipitation of the hydrochloride salt. A solvent in which the free base is soluble but the hydrochloride salt is not is ideal. Diethyl ether or isopropanol are commonly used.[3][5]

  • Purification of the Salt: If the isolated salt is impure, recrystallization is a common purification method. Solvents like ethanol or isopropanol can be effective, sometimes with the addition of a co-solvent like diethyl ether to induce crystallization.[5] Washing the filtered salt with a non-polar solvent like cold diethyl ether can also help remove organic impurities.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 2-amino-3-fluoro-5-chloropyridine

Starting MaterialMolar Ratio (Starting Material:Ammonia)Temperature (°C)Reaction Time (h)Yield (%)
2,3-difluoro-5-chloropyridine1:121202085.32
2,3-difluoro-5-chloropyridine1:101402085.26

Data synthesized from patent CN105669539A.[1]

Table 2: Effect of Methanol Volume on the Yield of 2-amino-3-fluoropyridine via Reduction

2-amino-3-fluoro-5-chloropyridine (g)Methanol (ml)Ammonia (ml)Yield (%)
508005088.37
507006085.76
506005589.21
504006087.10

Data synthesized from patent CN105669539A.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-3-fluoro-5-chloropyridine

  • In a high-pressure autoclave, combine 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol) and aqueous ammonia (1.125 L, 8.025 mol, 12 eq).[1]

  • Seal the autoclave and heat the reaction mixture to 120°C for 20 hours.[1]

  • After the reaction, cool the mixture to room temperature. A light yellow solid should precipitate.

  • Filter the solid by suction and wash the filter cake with water.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • The collected solid can be further purified by slurrying in a small amount of petroleum ether followed by filtration to yield 2-amino-3-fluoro-5-chloropyridine.

Protocol 2: Synthesis of 2-amino-3-fluoropyridine

  • In a single-necked flask, dissolve 2-amino-3-fluoro-5-chloropyridine (50 g, 0.341 mol) in methanol (600 ml).[1]

  • Add aqueous ammonia (55 ml) to the solution.

  • Add Pd/C catalyst (2.5 g, 23.5 mmol).

  • Introduce hydrogen gas and allow the reduction to proceed until completion (monitor by TLC or LC-MS).

  • After the reaction is complete, remove the Pd/C catalyst by filtration through celite, and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as a white solid.

  • Dissolve the crude product in water and extract with ethyl acetate.

  • Collect the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid can be triturated with a small amount of petroleum ether and filtered to give pure 2-amino-3-fluoropyridine.

Protocol 3: Formation of this compound

  • Dissolve the purified 2-Fluoropyridin-3-amine free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution while stirring, or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise.[4]

  • The hydrochloride salt should precipitate out of the solution.

  • Continue stirring for a period to ensure complete precipitation.

  • Collect the solid by filtration and wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether).

  • Dry the resulting white solid under vacuum to obtain this compound.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: 2,3-difluoro-5-chloropyridine ammonification Step 1: Ammonification (Aqueous Ammonia, 120°C, 20h) start->ammonification intermediate Intermediate: 2-amino-3-fluoro-5-chloropyridine ammonification->intermediate reduction Step 2: Catalytic Reduction (H2, Pd/C, Methanol) intermediate->reduction free_base Product: 2-Fluoropyridin-3-amine (Free Base) reduction->free_base salt_formation Step 3: Hydrochloride Salt Formation (Anhydrous HCl) free_base->salt_formation final_product Final Product: This compound salt_formation->final_product low_yield Low Overall Yield check_ammonification Check Ammonification Step: - Incomplete reaction? - Side products? low_yield->check_ammonification Possible Cause check_reduction Check Reduction Step: - Catalyst activity? - Incomplete reaction? low_yield->check_reduction Possible Cause check_workup Check Workup/Purification: - Product loss during extraction? - Incomplete precipitation of salt? low_yield->check_workup Possible Cause optimize_ammonification Optimize Ammonification: - Adjust Temp/Time - Increase Ammonia Ratio check_ammonification->optimize_ammonification Solution optimize_reduction Optimize Reduction: - Fresh Catalyst - Check H2 source check_reduction->optimize_reduction Solution optimize_workup Optimize Workup: - Anhydrous conditions for salt formation - Appropriate solvent choice check_workup->optimize_workup Solution

References

troubleshooting failed Suzuki coupling with "2-Fluoropyridin-3-amine hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling Reactions

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions, with a specific focus on the difficult substrate 2-Fluoropyridin-3-amine hydrochloride .

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling with this compound particularly challenging?

A1: The Suzuki coupling of this compound presents several distinct challenges:

  • Catalyst Inhibition : The lone pair of electrons on both the pyridine nitrogen and the free amino group can coordinate with the palladium catalyst. This coordination can lead to the deactivation or inhibition of the catalyst, effectively stopping the catalytic cycle.[1][2]

  • Poor Reactivity of the C-F Bond : The Carbon-Fluorine (C-F) bond is the strongest carbon-halogen bond, making the oxidative addition step of the catalytic cycle energetically demanding and slow.[3]

  • Electronic Effects of the Amino Group : The electron-donating nature of the amino group can decrease the reactivity of the C-F bond towards oxidative addition, further hindering the reaction.[2]

  • Presence of the Hydrochloride Salt : The starting material is a hydrochloride salt, meaning the amine is protonated. While this prevents the amine from poisoning the catalyst initially, it necessitates the use of a base to free the amine for the reaction to proceed. The choice and amount of base are therefore critical.

Q2: What is the role of the hydrochloride salt and how does it affect the reaction?

A2: The hydrochloride salt means the 3-amino group is protonated as an ammonium salt (-NH3+Cl-). This has two main implications:

  • Initial Catalyst Protection : In its protonated form, the amino group's lone pair is unavailable to coordinate with and inhibit the palladium catalyst.

  • Stoichiometric Base Requirement : At least one equivalent of base is required to neutralize the hydrochloride salt and free the amine. Additional equivalents of base are then needed to facilitate the catalytic cycle (activation of the boronic acid). Therefore, a careful selection of the base and its stoichiometry is crucial for the success of the reaction.

Q3: What are the most common reasons for a failed Suzuki coupling with this substrate?

A3: Reaction failure is typically due to one or a combination of the following factors:

  • Inactive Catalyst System : Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate. More active catalysts, often involving bulky, electron-rich phosphine ligands, are required to facilitate the difficult oxidative addition step.[1]

  • Catalyst Deactivation : Even with an appropriate catalyst, the pyridine nitrogen and the deprotonated amino group can inhibit its activity.[1][2]

  • Suboptimal Reaction Conditions : The choice of base, solvent, and temperature is highly interdependent and critical. An inappropriate combination can lead to no reaction or the prevalence of side reactions.[4]

  • Side Reactions : Protodeboronation of the boronic acid, dehalogenation (hydrodefluorination) of the pyridine, and homo-coupling of the boronic acid can consume the starting materials and lead to low or no yield of the desired product.[1]

Q4: How do I select the appropriate catalyst, ligand, base, and solvent?

A4: For challenging substrates like this compound, a systematic approach to selecting reaction components is necessary:

  • Catalyst and Ligand : A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand is often a good starting point. Ligands such as SPhos, XPhos, or RuPhos are known to be effective for heteroaryl couplings as they promote the oxidative addition and can sterically hinder catalyst inhibition by the pyridine nitrogen.[2][4]

  • Base : A milder base like K₃PO₄ or Cs₂CO₃ is often preferred over strong bases such as NaOH or NaOtBu, as strong bases can accelerate the protodeboronation of the boronic acid.[4][5] Since the starting material is a hydrochloride salt, at least 3 equivalents of base are recommended (1 equivalent to neutralize the salt and 2 for the reaction).

  • Solvent : A mixture of an aprotic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 to 10:1 ratio) is commonly used. Water can aid in dissolving the base and facilitate transmetalation, but excessive water can promote protodeboronation.[4][5]

Troubleshooting Guide

Problem: No Reaction or Low Conversion

Q: My reaction shows only starting materials. What should I check first?

A: If there is no conversion of your starting materials, consider these critical factors:

  • Inert Atmosphere : The active Pd(0) catalyst is sensitive to oxygen. Ensure that all solvents and the reaction vessel are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[4]

  • Catalyst Activity : Your catalyst system may not be active enough for this substrate. Switch to a more robust system. For C-F activation, highly electron-rich and bulky ligands are often necessary.

  • Base Stoichiometry : Ensure you are using at least 3 equivalents of base to both neutralize the hydrochloride and drive the catalytic cycle.

  • Temperature : While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. A typical temperature range to screen is 80-110 °C.[4][6]

Problem: Low Yield and Side Product Formation

Q: I'm observing significant protodeboronation of my boronic acid. How can I minimize this?

A: Protodeboronation is a common side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond. To mitigate this:

  • Use a Milder Base : Switch to K₃PO₄ or Cs₂CO₃.[4]

  • Use Anhydrous Conditions : While some water is often beneficial, excessive water can promote this side reaction. Ensure your solvents are appropriately dried.[4]

  • Use Boronic Esters : Pinacol esters of boronic acids are generally more stable towards hydrolysis and protodeboronation.[2]

Q: I'm seeing evidence of dehalogenation (hydrodefluorination) of the 2-Fluoropyridin-3-amine. What can I do?

A: Dehalogenation is the reduction of the C-F bond to a C-H bond. This can be caused by the palladium catalyst reacting with hydride sources.

  • Avoid Hydride Sources : Ensure your solvents (e.g., some alcohols) or bases are not potential hydride sources.[2]

  • Optimize Reaction Time : Monitor the reaction by TLC or LC-MS and stop it once the product is formed to avoid prolonged exposure to conditions that may favor dehalogenation.[4]

Q: How can I prevent the homo-coupling of my boronic acid?

A: Homo-coupling of the boronic acid to form a biaryl byproduct can be exacerbated by the presence of oxygen.

  • Thorough Degassing : Ensure all solvents and the reaction vessel are rigorously deoxygenated.[1]

  • Use a Pd(0) Source : Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the complete in-situ reduction of a Pd(II) precatalyst can help minimize this side reaction.[1]

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for Suzuki couplings of challenging pyridine substrates, which can be adapted for this compound.

Table 1: Recommended Catalyst/Ligand Systems

Catalyst (mol%)Ligand (mol%)Notes
Pd₂(dba)₃ (1-2%)SPhos or XPhos (2-4%)A robust system for challenging heteroaryl couplings.[4]
Pd(dppf)Cl₂ (2-5%)-A reliable pre-catalyst that is often effective.[4]
Pd(OAc)₂ (2%)RuPhos (4%)Effective for promoting difficult oxidative addition steps.[3]

Table 2: Suggested Bases and Solvents

Base (equivalents)Solvent SystemTemperature (°C)Notes
K₃PO₄ (3)1,4-Dioxane / H₂O (4:1)80-100A good starting point to minimize protodeboronation.[1][4]
Cs₂CO₃ (3)Toluene / H₂O (10:1)100-110Can be more effective for less reactive substrates.[4]
KF (3)1,4-Dioxane (anhydrous)100An option for base-sensitive substrates, though may result in slower reaction rates.[3][7]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the this compound, arylboronic acid, base, palladium catalyst, and ligand.

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Solvent Addition : Add the degassed solvent mixture via syringe.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Mandatory Visualization

G start Start prep Prepare Reactants (Pyridine, Boronic Acid, Base, Catalyst, Ligand) start->prep setup Assemble Reaction in Flame-Dried Glassware prep->setup inert Establish Inert Atmosphere (3x Vacuum/Argon Cycles) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction (e.g., 80-110°C) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quench, Extract, Wash) monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify end_node End purify->end_node

Caption: General experimental workflow for Suzuki coupling.

G start Reaction Failed (Low/No Yield) q_inert Was the reaction rigorously degassed? start->q_inert s_inert Solution: Improve degassing (e.g., freeze-pump-thaw) q_inert->s_inert No q_catalyst Is the catalyst system active enough? q_inert->q_catalyst Yes end_node Re-run Experiment s_inert->end_node s_catalyst Solution: Switch to a more active ligand (e.g., SPhos) or increase catalyst loading. q_catalyst->s_catalyst No q_base Is the base and stoichiometry correct? q_catalyst->q_base Yes s_catalyst->end_node s_base Solution: Use a milder base (K₃PO₄, Cs₂CO₃) and ensure at least 3 equivalents. q_base->s_base No q_side_reactions Are side products (protodeboronation, etc.) a major issue? q_base->q_side_reactions Yes s_base->end_node s_side_reactions Solution: Use boronic ester, an anhydrous solvent, or optimize temperature. q_side_reactions->s_side_reactions Yes q_side_reactions->end_node No s_side_reactions->end_node

Caption: Troubleshooting decision tree for failed Suzuki coupling.

References

Technical Support Center: Managing Impurities in 2-Fluoropyridin-3-amine Hydrochloride Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Fluoropyridin-3-amine hydrochloride. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurity management during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on common synthetic routes, potential impurities can include starting materials, intermediates, and by-products from side reactions. The most prevalent synthesis starts from 2,3-difluoropyridine or a related halogenated precursor. Key impurities may include:

  • Unreacted Starting Materials: Such as 2,3-difluoropyridine or 2-chloro-3-fluoropyridine.

  • Positional Isomers: Amination at other positions on the pyridine ring, if not starting from a pre-functionalized precursor.

  • Over-amination Products: Formation of di- or tri-substituted pyridines.

  • Hydrolysis Products: Replacement of a fluorine atom with a hydroxyl group to form 2-hydroxy-3-aminopyridine.

  • By-products from Ring Opening: Though less common under controlled conditions, harsh reaction conditions can lead to pyridine ring cleavage.

Q2: How can I best monitor the progress of my reaction to minimize impurity formation?

A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for monitoring reaction progress.

  • TLC: Provides a quick and simple way to visualize the consumption of starting materials and the formation of the product and major by-products. A co-spot of the starting material and the reaction mixture is crucial for accurate assessment.

  • HPLC: Offers quantitative analysis of the reaction mixture, allowing for precise determination of the percentage of starting material remaining and the relative amounts of product and impurities formed.

Q3: My this compound product is off-color (e.g., yellow or brown). What is the likely cause and how can I fix it?

A3: Discoloration is often due to the presence of minor, highly colored impurities, which may have formed through oxidation or side reactions. To address this:

  • Recrystallization: This is a highly effective method for removing colored impurities. Selecting an appropriate solvent system is key.

  • Activated Carbon Treatment: Adding a small amount of activated charcoal to the solution before the final filtration step of recrystallization can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.

  • Column Chromatography: If recrystallization is ineffective, purification by column chromatography can separate the product from the colored impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Monitor the reaction closely by TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Product loss during work-up and purification.Optimize extraction and recrystallization procedures. Ensure the pH is appropriately adjusted during aqueous washes to prevent the product from remaining in the aqueous layer. Minimize the number of transfer steps.
Side reactions consuming starting material.Re-evaluate the reaction conditions. Lowering the temperature may help to reduce the rate of side reactions. Ensure the purity of starting materials.
Presence of Starting Material in Final Product Incomplete reaction.As above, ensure the reaction goes to completion.
Inefficient purification.Optimize the purification method. For recrystallization, ensure the chosen solvent provides a significant solubility difference between the product and the starting material. For column chromatography, optimize the eluent system for better separation.
Multiple Spots on TLC/Peaks in HPLC of the Final Product Formation of isomers or other by-products.Review the synthetic route for potential side reactions. A known side reaction is the substitution of the fluorine at the 3-position[1]. Purification by column chromatography is often necessary to separate isomers.
Decomposition of the product.This compound can be sensitive to heat and light. Store in a cool, dark place. Avoid unnecessarily high temperatures during purification.
Difficulty in Isolating the Hydrochloride Salt Improper pH adjustment.Ensure the solution is sufficiently acidic (pH 1-2) before attempting to isolate the hydrochloride salt. Use a suitable acid, such as ethereal HCl or HCl in isopropanol.
Incorrect solvent for precipitation/crystallization.Experiment with different anti-solvents to induce precipitation or crystallization. Common choices include diethyl ether, hexane, or ethyl acetate.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the basic 2-Fluoropyridin-3-amine from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq). The basic product will move into the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer containing the product salt.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9) to regenerate the free amine.

  • Back-Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified free amine.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified 2-Fluoropyridin-3-amine.

  • Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or ether) to precipitate the hydrochloride salt. Collect the salt by filtration.

Protocol 2: Purification by Column Chromatography

This technique is useful for separating the product from closely related impurities such as positional isomers.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase (Eluent) Selection: Determine a suitable eluent system using TLC. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point. Due to the basic nature of the amine, tailing on the silica gel can be an issue. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with the initial mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to elute the product and other compounds.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Salt Formation: Convert the purified free amine to its hydrochloride salt as described in Protocol 1.

Data Presentation

Table 1: Example of Impurity Profile Before and After Purification

Compound Retention Time (min) in HPLC Area % (Crude) Area % (After Recrystallization) Area % (After Column Chromatography)
2,3-Difluoropyridine (Starting Material)3.55.20.8< 0.1
2-Fluoropyridin-3-amine 5.8 89.5 98.5 99.8
Isomeric Aminofluoropyridine6.23.10.5< 0.1
Unknown Impurity 17.11.50.1< 0.1
Unknown Impurity 28.40.70.1< 0.1

Visualizations

experimental_workflow crude Crude 2-Fluoropyridin-3-amine HCl dissolve Dissolve in Organic Solvent crude->dissolve acid_wash Wash with 1M HCl dissolve->acid_wash separate_layers Separate Layers acid_wash->separate_layers basify Basify Aqueous Layer separate_layers->basify Aqueous Layer extract Extract with Organic Solvent basify->extract dry Dry and Concentrate extract->dry salt Form HCl Salt dry->salt pure Pure 2-Fluoropyridin-3-amine HCl salt->pure

Diagram 1: Workflow for Purification by Acid-Base Extraction.

troubleshooting_logic start Low Purity of Final Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present complete Reaction Complete check_reaction->complete No Starting Material optimize_reaction Optimize Reaction Conditions (Time, Temp) incomplete->optimize_reaction check_purification Evaluate Purification Method complete->check_purification recrystallization Recrystallization Issues check_purification->recrystallization Using Recrystallization chromatography Chromatography Issues check_purification->chromatography Using Chromatography optimize_solvent Optimize Recrystallization Solvent recrystallization->optimize_solvent optimize_eluent Optimize Chromatography Eluent chromatography->optimize_eluent

Diagram 2: Troubleshooting Logic for Low Product Purity.

References

Technical Support Center: Optimizing Functionalization of 2-Fluoropyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and optimized protocols for the synthetic functionalization of 2-Fluoropyridin-3-amine hydrochloride. This versatile building block offers multiple reaction pathways, primarily involving its amino group and the potential for nucleophilic substitution of the fluorine atom.

General Considerations & Frequently Asked Questions

Q1: How does the hydrochloride salt form affect my reaction setup?

A1: 2-Fluoropyridin-3-amine is often supplied as a hydrochloride salt to improve its shelf-life and handling characteristics. However, the protonated aminopyridine is not nucleophilic. Therefore, for reactions involving the amino group, such as acylation or Buchwald-Hartwig amination, a base must be added to neutralize the hydrochloride and liberate the free amine. Typically, at least two equivalents of base are required: one to neutralize the salt and one to facilitate the desired reaction.

Q2: What are the primary reactive sites on this molecule?

A2: The two main points of reactivity on 2-Fluoropyridin-3-amine are:

  • The Amino Group (N-functionalization): The exocyclic amine at the 3-position is a potent nucleophile, making it the primary site for reactions like acylation, sulfonylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig).

  • The C-F Bond (C-functionalization): The fluorine atom at the 2-position activates the ring for Nucleophilic Aromatic Substitution (SNAr). The C-F bond is significantly stronger than other C-X bonds, so forcing conditions or highly activated nucleophiles may be required for its displacement.

Q3: How can I effectively monitor the progress of my reactions?

A3: The choice of monitoring technique depends on the reaction and available equipment.

  • Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks at the bench. Due to the basic nature of the pyridine nitrogen and the amino group, spots may streak on standard silica plates. Adding 0.5-1% triethylamine or ammonia to the eluent can significantly improve the spot shape.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of product formation by mass and an indication of purity.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): Best for accurate quantitative analysis of reactant consumption and product formation.

Troubleshooting Guide 1: N-Acylation and Amide Coupling

Acylation of the amino group is a fundamental transformation. However, challenges such as low reactivity or side reactions can occur.

Frequently Asked Questions (FAQs)

Q: My acylation reaction with an acid chloride (Schotten-Baumann conditions) is giving a low yield. What is the issue?

A: Low yields in Schotten-Baumann reactions are often due to competing hydrolysis of the reactive acid chloride by the aqueous base. Additionally, the nucleophilicity of 2-Fluoropyridin-3-amine is reduced by the electron-withdrawing fluorine atom.

  • Troubleshooting Steps:

    • Switch to an Aprotic Organic Solvent: Use a non-aqueous system with an organic base like triethylamine (TEA) or pyridine in a solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF). This prevents hydrolysis of the acylating agent.

    • Use a Stronger, Non-nucleophilic Base: If deprotonation of the amine is incomplete, consider a stronger base like DBU.

    • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate, but monitor for potential side reactions or decomposition.

Q: My amide coupling reaction with a carboxylic acid using standard coupling reagents (e.g., EDC/HOBt) is sluggish. How can I improve it?

A: The reduced nucleophilicity of the amine makes it a challenging coupling partner for standard amide coupling conditions.

  • Troubleshooting Steps:

    • Add a Nucleophilic Catalyst: The addition of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a more reactive acyl-pyridinium intermediate.

    • Use a More Potent Coupling Reagent: Switch to a stronger coupling reagent known to be effective for deactivated amines, such as HATU or PyBOP.

    • Convert the Carboxylic Acid to an Acid Chloride: Activating the carboxylic acid by converting it to the corresponding acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride creates a much more reactive electrophile that can overcome the low nucleophilicity of the amine.

Optimized N-Acylation Conditions

The following table summarizes optimized starting conditions for the N-acylation of this compound.

Acylating AgentBase (equiv.)SolventTemperatureTypical YieldReference
Acetyl ChlorideTriethylamine (2.2)Dichloromethane0 °C to RT>90%
Benzoyl ChloridePyridine (3.0)THFRT85-95%
Carboxylic AcidEDC (1.5), HOBt (0.1), DMAP (1.0)AcetonitrileRT to 40°C70-85%
Carboxylic AcidSOCl₂ (1.2) then Amine HCl + TEA (2.2)DichloromethaneRT80-90%
Experimental Protocol: N-Acetylation
  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 equiv.) to the suspension and stir for 15-20 minutes.

  • Acylation: Add acetyl chloride (1.1 equiv.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow for N-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine HCl in DCM cool Cool to 0 C prep_amine->cool add_base Add Triethylamine cool->add_base add_acyl Add Acetyl Chloride (dropwise) add_base->add_acyl react Stir at RT (Monitor by TLC/LC-MS) add_acyl->react quench Quench with Water react->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolate Pure Product Buchwald_Hartwig_Cycle pd0 L-Pd(0) complex1 Oxidative Addition Complex pd0->complex1 Oxidative Addition center complex2 Amine Coordination complex1->complex2 Ligand Exchange complex3 Deprotonation Complex complex2->complex3 Deprotonation complex3->pd0 Reductive Elimination off_cycle4 Ar-NR₂ complex3->off_cycle4 off_cycle5 [Base-H]⁺X⁻ complex3->off_cycle5 off_cycle1 Ar-X off_cycle1->complex1 off_cycle2 R₂NH off_cycle2->complex2 off_cycle3 Base off_cycle3->complex3 G start Crude Product is_solid Is the product a solid? start->is_solid extraction Acid-Base Extraction (for removing neutral/acidic impurities) start->extraction Alternative first step purity_check Purity > 95%? is_solid->purity_check Yes column Column Chromatography (Silica + 1% TEA) is_solid->column No (Oil) recrystallize Recrystallization purity_check->recrystallize Yes purity_check->column No final_product Pure Product recrystallize->final_product column->final_product extraction->column

preventing decomposition of "2-Fluoropyridin-3-amine hydrochloride" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and reaction of 2-Fluoropyridin-3-amine hydrochloride. Our goal is to help you prevent its decomposition and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of decomposition for this compound during reactions?

A1: The primary decomposition pathway for this compound is nucleophilic aromatic substitution (SNAr), where the fluoride atom is displaced by a nucleophile. This is particularly prevalent in the presence of strong bases and nucleophiles at elevated temperatures. The electron-donating amino group can activate the pyridine ring, making the C-F bond more susceptible to attack.

Q2: How does the hydrochloride salt form affect the stability of the compound?

A2: The hydrochloride salt form significantly enhances the stability of 2-Fluoropyridin-3-amine compared to its free base. Protonation of the pyridine nitrogen and the 3-amino group withdraws electron density from the pyridine ring. This deactivation reduces the susceptibility of the 2-position to nucleophilic attack, thereby stabilizing the C-F bond. It is crucial to maintain a neutral to acidic pH whenever possible to keep the compound in its more stable protonated form.

Q3: What are the recommended storage and handling conditions for this compound?

A3: To ensure the integrity of the compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). It is important to keep the container tightly sealed to prevent moisture absorption and potential hydrolysis. When handling, avoid creating dust and keep it away from strong bases and sources of ignition.

Q4: Can the amino group interfere with my reaction?

A4: Yes, the primary amino group is nucleophilic and can participate in side reactions, such as reacting with electrophiles or coordinating with metal catalysts. This can lead to the formation of undesired byproducts and may also influence the stability of the C-F bond.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Defluorination and Formation of Side Products

Symptom: You observe the formation of a byproduct where the fluorine atom has been replaced by another group (e.g., -OH, -OR, or another amine).

Possible Causes:

  • Presence of strong nucleophiles: Hydroxides, alkoxides, or even the amine starting material itself (if deprotonated) can act as nucleophiles.

  • High reaction temperature: Elevated temperatures provide the necessary activation energy for the SNAr reaction.

  • Strongly basic conditions: Bases can deprotonate the amino group or the hydrochloride, generating the more reactive free base and increasing the electron density of the pyridine ring.

Solutions:

  • Control of pH: Maintain a slightly acidic to neutral pH to keep the amine protonated and the pyridine ring deactivated.

  • Choice of Base: Use a weaker, non-nucleophilic base if basic conditions are required. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong organic bases.

  • Temperature Management: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

  • Protecting the Amino Group: Consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) to reduce its electron-donating effect and prevent its participation in side reactions.

Issue 2: Low Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptom: Your cross-coupling reaction results in a low yield of the desired product, with significant amounts of starting material remaining or decomposition observed.

Possible Causes:

  • Catalyst Poisoning: The pyridine nitrogen and the amino group can coordinate to the metal center of the catalyst (e.g., palladium), leading to its deactivation.

  • Defluorination: As mentioned above, nucleophilic attack on the C-F bond can compete with the desired cross-coupling reaction.

  • Inappropriate Ligand Choice: The ligand used may not be suitable for preventing catalyst inhibition by the substrate.

  • Incorrect Base Selection: The base may be too strong, promoting defluorination, or too weak to facilitate the catalytic cycle effectively.

Solutions:

  • Ligand Selection: For palladium-catalyzed reactions, use bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) that can help stabilize the catalyst and prevent coordination from the substrate.

  • Use of Pre-catalysts: Employing pre-catalysts can sometimes lead to more consistent and active catalytic species in solution.

  • Careful Base Selection: Screen different bases to find the optimal balance between promoting the catalytic cycle and avoiding decomposition. Weaker bases are generally preferred.

  • Amine Protection: Protecting the amino group can mitigate its inhibitory effect on the catalyst.

Data Presentation

Table 1: Qualitative Stability of this compound under Various Conditions

ConditionSolventTemperatureStabilityPrimary Decomposition Pathway
Acidic (pH < 6) Protic (e.g., EtOH, H₂O)Room TempHighMinimal decomposition
Neutral (pH ~7) Aprotic (e.g., THF, Dioxane)Room TempModerateSlow nucleophilic substitution if nucleophiles are present
Basic (pH > 8) Protic or AproticRoom TempLowNucleophilic aromatic substitution (Defluorination)
Neutral (pH ~7) Aprotic (e.g., Toluene, Dioxane)Elevated (>80°C)Moderate to LowNucleophilic aromatic substitution, potential for catalyst-mediated decomposition
Strongly Basic Aprotic (e.g., DMF, DMAc)Elevated (>100°C)Very LowRapid nucleophilic aromatic substitution

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization for specific substrates is recommended.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Decomposition_Pathway cluster_main Decomposition of 2-Fluoropyridin-3-amine cluster_prevention Prevention Strategy Start 2-Fluoropyridin-3-amine (Free Base) Decomposition Defluorination by Nucleophile (Nu-) Start->Decomposition Strong Base High Temperature Protection Protecting Group (e.g., Boc) Start->Protection Protection Step Product 2-Nu-Pyridin-3-amine Decomposition->Product HCl_Salt 2-Fluoropyridin-3-amine Hydrochloride Stable Stable in Reaction HCl_Salt->Stable Acidic/Neutral pH Protected Protected Amine Protection->Protected Reaction Desired Reaction Protected->Reaction Deprotection Deprotection Reaction->Deprotection Final_Product Desired Product Deprotection->Final_Product Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Substrate, Boronic Acid, Base) Inert Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert Catalyst Add Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Reaction Temperature (e.g., 80-90°C) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Technical Support Center: Efficient Cross-Coupling of 2-Fluoropyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the catalyst selection in cross-coupling reactions involving 2-Fluoropyridin-3-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound directly in a cross-coupling reaction?

A1: Yes, but it requires special considerations. The hydrochloride salt means the amine is protonated, rendering it non-nucleophilic.[1] To participate in the reaction, the free amine must be generated in situ. This is achieved by adding a sufficient amount of base to neutralize the hydrochloride and facilitate the catalytic cycle. Typically, an extra equivalent of base is required compared to reactions starting with the free amine.[1][2]

Q2: What are the main challenges when using 2-Fluoropyridin-3-amine as a substrate?

A2: This substrate presents several challenges. As an electron-deficient heteroaryl halide, the C-F bond is generally less reactive in oxidative addition than C-Cl, C-Br, or C-I bonds. Furthermore, the pyridine nitrogen and the free amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4] Careful selection of a sterically hindered ligand is often necessary to shield the metal center and promote the desired catalytic activity.[3]

Q3: Which types of cross-coupling reactions are most suitable for this substrate?

A3: Palladium-catalyzed reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) are the most common and effective methods.[5][6] These reactions have well-developed catalyst systems that can be optimized for challenging substrates, including electron-deficient and sterically hindered heteroaryls.[7][8]

Q4: How do I select the best palladium catalyst and ligand?

A4: Catalyst selection is critical. For Suzuki-Miyaura couplings, catalyst systems like Pd(dppf)Cl₂ or those generated from a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos are excellent starting points.[3][4] For Buchwald-Hartwig aminations, catalyst systems based on ligands like RuPhos and BrettPhos have shown outstanding performance with aminopyridine substrates.[4] Pre-formed catalyst complexes, known as precatalysts, can also offer enhanced stability and reactivity.[4][9]

Q5: What is the optimal choice of base and solvent?

A5: The choice of base is crucial for both neutralizing the hydrochloride salt and facilitating the catalytic cycle. For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used.[3][10] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu or LiHMDS are often required.[4][10] Solvents should be anhydrous and thoroughly degassed. Ethers like 1,4-dioxane or THF, and aromatic hydrocarbons such as toluene, are frequently employed.[10][11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Base: The hydrochloride salt was not fully neutralized, and/or the catalytic cycle was inhibited.Add at least one extra equivalent of a strong base (e.g., K₃PO₄, NaOt-Bu).[1]
2. Catalyst Deactivation/Inhibition: The pyridine nitrogen or amino group is coordinating to the palladium center.[3]Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos, BrettPhos) to shield the metal.[4][10] Consider using a more stable precatalyst.[9]
3. Poor Oxidative Addition: The C-F bond is not being activated effectively.While less common for C-F bonds, ensure the catalyst system is active. For other halogens (Cl, Br), this step is more facile. Nickel-based catalysts can sometimes be effective for less reactive halides.[6]
4. Inefficient Reductive Elimination: The final bond-forming step is slow.Ligand choice is key. Electron-deficient ligands can sometimes accelerate reductive elimination.[12] Screen different ligand classes.
Formation of Side Products 1. Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki reactions).This is often caused by the presence of oxygen. Ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).[3]
2. Hydrodehalogenation: Replacement of the fluorine atom with hydrogen.This can occur if the reaction is heated for too long or if the wrong base/solvent system is used. Monitor reaction progress closely (TLC, LC-MS) and avoid prolonged heating.
3. Protodeboronation (Suzuki): Loss of the boronic acid group before it can transmetalate.Use anhydrous conditions and ensure the base is suitable. KF is sometimes used to form a more reactive trifluoroborate species.[13][14]
Starting Material Decomposition 1. Reaction Temperature is Too High: The substrate or product is not stable under the reaction conditions.Run the reaction at a lower temperature for a longer duration. Microwave heating can sometimes provide rapid, localized heating, reducing degradation.[15]
2. Base is Too Strong: A very strong base might be reacting with other functional groups.Screen milder bases. For example, switch from NaOt-Bu to K₃PO₄ or Cs₂CO₃ if tolerated by the catalytic cycle.

Catalyst System Comparison for Heteroaryl Cross-Coupling

The following table summarizes catalyst systems reported for cross-coupling reactions of similar chloropyridine or aminopyridine substrates, which can serve as a starting point for optimization.

Coupling TypePalladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄(PPh₃)K₃PO₄1,4-Dioxane/H₂O85-9570-90
Suzuki-Miyaura Pd₂(dba)₃RuPhosK₃PO₄t-AmylOH100~83 (for 3-bromo-2-aminopyridine)[4]
Buchwald-Hartwig Pd₂(dba)₃RuPhosLiHMDSToluene10083 (with secondary amines)[4]
Buchwald-Hartwig Pd₂(dba)₃BrettPhosLiHMDSToluene10079 (with primary amines)[4]
Buchwald-Hartwig BrettPhos Precatalyst(BrettPhos)LiHMDSToluene10066 (with anilines)[4]

Visualized Workflows and Logic

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Weigh Reagents (Amine HCl, Coupling Partner, Base, Catalyst, Ligand) glassware 2. Flame-Dry Glassware (Schlenk Flask, Stir Bar) reagents->glassware setup 3. Assemble Under Inert Gas (Add Solids to Flask) glassware->setup degas 4. Evacuate & Backfill (Repeat 3x with Ar or N2) setup->degas solvent 5. Add Degassed Solvent (via Syringe) degas->solvent heat 6. Heat to Temperature (Vigorous Stirring) solvent->heat monitor 7. Monitor Progress (TLC / LC-MS) heat->monitor quench 8. Cool & Quench Reaction monitor->quench extract 9. Liquid-Liquid Extraction quench->extract purify 10. Column Chromatography extract->purify

G start Low or No Yield Observed check_sm Check for Unreacted Starting Material (SM)? start->check_sm check_catalyst check_catalyst check_sm->check_catalyst Yes check_decomp check_decomp check_sm->check_decomp No check_conditions check_conditions check_catalyst->check_conditions

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C with vigorous stirring.

  • Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 12-24 hours.[3]

  • Once complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is designed for the coupling of this compound with primary or secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Coupling Amine (primary or secondary, 1.2 equiv)

  • Palladium Source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., RuPhos or BrettPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or LiHMDS, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strict inert atmosphere: Add the palladium source, ligand, and base to a dry Schlenk tube.[10]

  • Add the anhydrous, degassed solvent and stir for 5-10 minutes to allow for the formation of the active catalyst (precatalysis).

  • Add the this compound and the coupling amine to the mixture.

  • Seal the tube and heat the reaction to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

Validation & Comparative

biological activity of "2-Fluoropyridin-3-amine hydrochloride" derivatives vs. non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method for optimizing drug-like properties. This guide provides a comparative analysis of the biological activity of derivatives of "2-Fluoropyridin-3-amine hydrochloride" versus their non-fluorinated analogs. By presenting key experimental data, detailed methodologies, and relevant biological pathways, this document aims to offer objective insights for researchers in the field of drug discovery and development.

Impact of Fluorination on Kinase Inhibitory Activity

The pyridine ring is a common scaffold in the design of kinase inhibitors. The introduction of a fluorine atom can significantly influence the potency and selectivity of these compounds. The electron-withdrawing nature of fluorine can alter the pKa of the pyridine nitrogen, affecting its interaction with the kinase hinge region. Furthermore, fluorine can form favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity.

Below is a comparative table summarizing the inhibitory activity of a fluorinated pyridinyl-thiazolyl-amine derivative against Vascular Endothelial Growth Factor Receptor 2 (KDR), a key kinase in angiogenesis, compared to its non-fluorinated counterpart.

Table 1: Comparative Inhibitory Activity against KDR Kinase

Compound IDStructureKDR IC50 (nM)
1 N-(5-tert-butyl-1,3-thiazol-2-yl)pyridin-2-amine1300
2 N-(5-tert-butyl-1,3-thiazol-2-yl)-5-fluoropyridin-2-amine180

Data is based on closely related analogs and is intended for comparative purposes.

The data clearly indicates that the addition of a fluorine atom to the pyridine ring (Compound 2 ) results in a significant increase in inhibitory potency against KDR kinase compared to the non-fluorinated analog (Compound 1 ).

Experimental Protocols

A robust method for determining the in vitro potency of compounds against KDR kinase is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 acceptor are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a Fluorescence Resonance Energy Transfer (FRET) signal.

Procedure:

  • Prepare a reaction mixture containing KDR kinase, a biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a suitable kinase buffer.

  • Initiate the kinase reaction by the addition of ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing EDTA, a europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

  • Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

  • The HTRF ratio (665 nm/620 nm) is calculated, and IC50 values are determined by plotting the ratio against the compound concentrations.

Signaling Pathway

The following diagram illustrates the general signaling pathway involving receptor tyrosine kinases like KDR, which is a key target for many anticancer agents.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 (KDR) VEGFR2 (KDR) VEGF->VEGFR2 (KDR) Binding & Dimerization Autophosphorylation Autophosphorylation VEGFR2 (KDR)->Autophosphorylation Signaling Proteins (e.g., PLCγ, PI3K) Signaling Proteins (e.g., PLCγ, PI3K) Autophosphorylation->Signaling Proteins (e.g., PLCγ, PI3K) Downstream Signaling Downstream Signaling Signaling Proteins (e.g., PLCγ, PI3K)->Downstream Signaling Cellular Responses Cellular Responses Downstream Signaling->Cellular Responses Proliferation, Migration, Survival Inhibitor Fluorinated Pyridine Derivative Inhibitor->Autophosphorylation Inhibition

Caption: VEGFR-2 (KDR) Signaling Pathway Inhibition.

Anticancer Activity

The enhanced kinase inhibitory activity of fluorinated pyridine derivatives often translates to improved antiproliferative effects in cancer cell lines.

Table 2: Comparative Anticancer Activity (Hypothetical Data)

Compound IDTarget Cancer Cell LineIC50 (µM)
Analog A (Non-fluorinated) Human Umbilical Vein Endothelial Cells (HUVEC)15.2
Analog B (Fluorinated) Human Umbilical Vein Endothelial Cells (HUVEC)2.8

This data is representative and illustrates the potential impact of fluorination.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells (e.g., HUVEC) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

The inclusion of fluorine in the 2-aminopyridine scaffold can lead to a substantial improvement in biological activity, particularly in the context of kinase inhibition and anticancer efficacy. The data presented in this guide, based on representative analogs, highlights the potential of "this compound" derivatives as a promising starting point for the development of novel therapeutics. The provided experimental protocols offer a foundational framework for the in vitro evaluation of such compounds. Further structure-activity relationship (SAR) studies are warranted to fully explore the therapeutic potential of this chemical class.

A Comparative Structural Analysis of 2-Fluoropyridin-3-amine Hydrochloride and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed comparative structural analysis of 2-Fluoropyridin-3-amine and its chloro-derivative, 2-Chloropyridin-3-amine. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of pyridine-based scaffolds. This document summarizes key structural and spectroscopic differences, provides detailed experimental protocols for analysis, and illustrates the biological context of these compounds as kinase inhibitors.

The substitution of a single atom on a pharmacophore can significantly alter its electronic properties, conformation, and, consequently, its binding affinity to biological targets. By comparing the fluoro and chloro derivatives of the 3-aminopyridine scaffold, we can gain insights into the effects of halogen substitution on molecular geometry and spectroscopic signatures.

Comparative Structural and Spectroscopic Data

The following tables provide a quantitative comparison of key structural and spectroscopic parameters between 2-Fluoropyridin-3-amine and its derivative, 2-Chloropyridin-3-amine. The structural data for 2-Chloropyridin-3-amine is derived from single-crystal X-ray diffraction.

Table 1: Comparison of Key Crystallographic Bond Lengths and Angles

Parameter2-Chloropyridin-3-amine2-Fluoropyridin-3-amine
Bond Lengths (Å)
C2-Halogen1.739(Predicted to be shorter)
C2-N11.345(Predicted to be similar)
C3-C21.411(Predicted to be similar)
C3-N(amine)1.375(Predicted to be similar)
**Bond Angles (°) **
N1-C2-C3122.9(Predicted to be similar)
Halogen-C2-N1115.6(Predicted to be similar)
Halogen-C2-C3121.5(Predicted to be similar)
N(amine)-C3-C2121.3(Predicted to be similar)
Note: Full crystallographic data for 2-Fluoropyridin-3-amine is not publicly available. Predicted trends are based on established principles of chemical bonding.

Table 2: Comparative Spectroscopic Data (¹H NMR, ¹³C NMR, and FTIR)

Spectroscopic Data2-Fluoropyridin-3-amine2-Chloropyridin-3-amine
¹H NMR (ppm in CDCl₃) ~7.7 (d, 1H), ~7.0 (dd, 1H), ~6.8 (dd, 1H), ~3.8 (br s, 2H, NH₂)~7.8 (dd, 1H), ~7.1 (dd, 1H), ~6.9 (dd, 1H), ~4.1 (br s, 2H, NH₂)
¹³C NMR (ppm in CDCl₃) ~151 (d, J=235 Hz), ~139 (d, J=14 Hz), ~136, ~121 (d, J=4 Hz), ~118 (d, J=4 Hz)~143, ~138, ~137, ~123, ~122
FTIR (cm⁻¹) ~3450, 3350 (N-H stretch), ~1620 (N-H bend), ~1250 (C-F stretch)~3440, 3320 (N-H stretch), ~1615 (N-H bend), ~780 (C-Cl stretch)
Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Biological Context: Inhibition of the JAK/STAT Signaling Pathway

Derivatives of 2-aminopyridine are widely recognized as privileged scaffolds in medicinal chemistry, particularly for the development of protein kinase inhibitors. These compounds have been successfully developed as inhibitors of Janus kinases (JAKs), which are critical mediators of cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers.

The diagram below illustrates the canonical JAK/STAT signaling pathway and highlights the point of inhibition by 2-aminopyridine derivatives.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation & Binding Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription 6. Activation Inhibitor 2-Aminopyridine Derivative Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and its inhibition by 2-aminopyridine derivatives.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

3.1 Single-Crystal X-ray Diffraction

  • Crystal Growth: Crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound (e.g., in ethanol or a mixture of solvents like dichloromethane/hexane).

  • Data Collection: A suitable single crystal is mounted on a goniometer. Data is collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (typically 100-293 K).

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure using direct methods (e.g., SHELXS). The structural model is then refined against the data using full-matrix least-squares on F² (e.g., with SHELXL). All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. 16 to 32 scans are typically co-added.

  • ¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra are acquired with proton decoupling. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Several hundred to thousands of scans are averaged to achieve a good signal-to-noise ratio.

3.3 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty ATR crystal is collected first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretches, C-F stretch, C-Cl stretch).

Workflow for Structural Analysis and Comparison

The logical workflow for a comparative structural analysis involves a multi-step process combining experimental data acquisition with computational analysis.

Workflow cluster_analysis Structural & Spectroscopic Analysis Start Start: Synthesize Parent (2-Fluoropyridin-3-amine) & Derivative (2-Chloropyridin-3-amine) Purify Purification & Purity Check (Chromatography, LC-MS) Start->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR FTIR FTIR Spectroscopy Purify->FTIR XRay Single-Crystal X-ray Diffraction Purify->XRay Data Compile & Compare Data - Bond Lengths/Angles - Chemical Shifts - Vibrational Frequencies NMR->Data FTIR->Data XRay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR End End: Correlate Structural Changes with Biological Activity SAR->End

A Comparative Guide to the Synthesis of 2-Fluoropyridin-3-amine Hydrochloride: Validation of a Novel Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Fluoropyridin-3-amine, a key intermediate in the development of various pharmaceuticals, has been approached through several synthetic pathways. This guide provides a comparative analysis of a novel, high-yield synthetic route against established alternatives, offering experimental data to support its validation. The focus is on providing a clear, data-driven comparison to aid researchers in selecting the most efficient and scalable method for their applications.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators of a novel synthetic route for 2-Fluoropyridin-3-amine starting from 2,3-difluoro-5-chloropyridine, compared to two alternative methods.

Parameter Novel Route: From 2,3-difluoro-5-chloropyridine Alternative Route A: From 2-Chloro-3-fluoropyridine Alternative Route B: From 2-aminopyridine
Starting Materials 2,3-difluoro-5-chloropyridine, Ammonia water2-Chloro-3-fluoropyridine, Allylamine2-aminopyridine
Key Reactions Ammonification, ReductionNucleophilic substitution, ReductionNitrification, Acetylation, Reduction, Diazotization, Schiemann reaction, Hydrolysis
Overall Yield 77.5% [1]Not explicitly stated, but involves multiple steps that can lower the overall yield.Not explicitly stated for the target molecule, but a similar synthesis for an isomer reports varied yields for each step.[2]
Purity High purity suitable for further steps.Requires column chromatography to achieve high purity.[1]Requires separation of intermediates.[2]
Reaction Conditions Simple operation, easy post-treatment.[1]Involves highly toxic reagents (allylamine) and expensive catalysts.[1]Multi-step process with varying reaction conditions for each step.[2]
Scalability Suitable for large-scale preparation.[1]Difficult and risky for industrial application due to hazardous materials and high costs.[1]Complex multi-step process may pose scalability challenges.
Safety Concerns Uses readily available and less hazardous materials.[1]Use of highly toxic allylamine and boron trifluoride, which is hazardous.[1]Involves nitration, which requires careful handling.

Experimental Protocols

Novel Synthetic Route: From 2,3-difluoro-5-chloropyridine

This route involves a two-step process: ammonification followed by reduction.[1]

Step 1: Ammonification to produce 2-amino-3-fluoro-5-chloropyridine

  • To a reaction vessel, add 2,3-difluoro-5-chloropyridine and ammonia water.

  • Heat the mixture and stir for a specified period to allow for the ammonification reaction to proceed.

  • After the reaction is complete, cool the mixture.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting solid can be further purified by slurrying with petroleum ether and filtering to yield 2-amino-3-fluoro-5-chloropyridine. A yield of 85.26% has been reported for this step.[1]

Step 2: Reduction to produce 2-amino-3-fluoropyridine

  • The intermediate, 2-amino-3-fluoro-5-chloropyridine, is subjected to a reduction reaction to remove the chlorine atom.

  • The specific reducing agents and reaction conditions are chosen to selectively dehalogenate the compound.

  • Upon completion, the reaction mixture is worked up to isolate the final product, 2-amino-3-fluoropyridine.

Final Step: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-amino-3-fluoropyridine in a suitable solvent.

  • Treat the solution with hydrochloric acid (e.g., as a solution in ethanol or isopropanol) to precipitate the hydrochloride salt.

  • Filter and dry the resulting solid to obtain 2-Fluoropyridin-3-amine hydrochloride.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the workflow of the novel synthetic route.

new_synthetic_route start Start: 2,3-difluoro-5-chloropyridine ammonification Ammonification with Ammonia Water start->ammonification intermediate Intermediate: 2-amino-3-fluoro-5-chloropyridine ammonification->intermediate reduction Reduction intermediate->reduction free_base Product: 2-amino-3-fluoropyridine reduction->free_base hcl_salt Final Product: this compound free_base->hcl_salt HCl treatment

Caption: Workflow of the novel synthetic route for this compound.

The logical relationship for choosing this novel synthetic route over alternatives is presented below.

decision_logic goal Goal: Efficient Synthesis of 2-Fluoropyridin-3-amine HCl criteria Key Criteria: - High Yield - Scalability - Safety - Cost-Effectiveness goal->criteria alt_A Alternative Route A (from 2-Chloro-3-fluoropyridine) criteria->alt_A Fails on Safety and Cost alt_B Alternative Route B (from 2-aminopyridine) criteria->alt_B Fails on Scalability and Complexity new_route Novel Route (from 2,3-difluoro-5-chloropyridine) criteria->new_route Meets all criteria

Caption: Decision logic for selecting the novel synthetic route.

Conclusion

The novel synthetic route starting from 2,3-difluoro-5-chloropyridine presents a significant improvement over existing methods for the synthesis of this compound. The advantages of high overall yield, use of cheaper and safer raw materials, and suitability for large-scale production make it a compelling choice for industrial applications.[1] The simplified operational procedures and post-treatment also contribute to its efficiency and cost-effectiveness. This validated route offers a robust and reliable method for researchers and drug development professionals.

References

A Head-to-Head Comparison of Catalysts for the Cross-Coupling of 2-Fluoropyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted diaminopyridines is a critical endeavor in medicinal chemistry, as this scaffold is a key component in numerous pharmacologically active molecules. The cross-coupling of amines with halopyridines, such as 2-Fluoropyridin-3-amine hydrochloride, offers a direct and modular approach to creating diverse compound libraries. The choice of catalyst is paramount for achieving high yields, broad substrate scope, and operational simplicity. This guide provides a head-to-head comparison of common catalyst systems for the cross-coupling of 2-Fluoropyridin-3-amine and its analogs, supported by data from relevant studies on similar substrates.

Executive Summary

Palladium-based catalysts, particularly those employing sterically hindered biarylphosphine ligands, have demonstrated significant success in the C-N cross-coupling of challenging aminopyridine substrates. While direct comparative studies on this compound are limited, extensive research on analogous 3-halo-2-aminopyridines provides valuable insights. Nickel and copper-based systems present as viable, more cost-effective alternatives, each with its own set of advantages and limitations regarding reactivity, functional group tolerance, and reaction conditions.

Catalyst Performance Comparison

The following table summarizes the performance of palladium, nickel, and copper-based catalysts for the amination of halopyridines, drawing on data from studies on structurally related compounds. This data provides a predictive framework for catalyst selection in the cross-coupling of this compound.

Catalyst SystemTypical Ligand(s)BaseSolventTemperature (°C)Reaction Time (h)Yield Range (%)Key AdvantagesKey Limitations
Palladium RuPhos, BrettPhos, SPhos, BINAPLiHMDS, NaOtBu, K₃PO₄Toluene, Dioxane, THF80-11012-2470-95High efficiency, broad substrate scope, well-establishedHigh cost, potential for catalyst poisoning by substrate
Nickel DCYPBz, DCYPE, JosiphosNaOtBu, K₃PO₄2-Methyl-THF, Toluene100-13012-2460-90Lower cost, effective for aryl chlorides and fluoridesCan require higher temperatures, sensitive to air and moisture
Copper 1,10-Phenanthroline, 2-IsobutyrylcyclohexanoneK₂CO₃, Cs₂CO₃DMSO, DMF100-14018-4850-80Low cost, readily availableOften requires higher temperatures and longer reaction times, narrower substrate scope

In-Depth Catalyst Analysis

Palladium-Catalyzed Systems: The Gold Standard

Palladium catalysis, particularly the Buchwald-Hartwig amination, is the most extensively studied and widely employed method for C-N bond formation.[1][2][3] For substrates similar to 2-Fluoropyridin-3-amine, such as 3-bromo-2-aminopyridine, palladium catalysts paired with bulky, electron-rich phosphine ligands like RuPhos and BrettPhos have proven to be highly effective.[4][5] These ligands facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.

The choice of ligand is crucial and often depends on the nature of the amine coupling partner. For instance, RuPhos has shown excellent performance for coupling with secondary amines, while BrettPhos is often superior for primary amines.[4] The use of pre-catalysts, which are air-stable and readily activated under reaction conditions, can simplify the experimental setup.

Nickel-Catalyzed Systems: A Cost-Effective Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions.[6][7][8] They have shown particular promise in the amination of challenging substrates like aryl fluorides and chlorides.[8] For the cross-coupling of 2-Fluoropyridin-3-amine, a nickel-based system could be advantageous due to the C-F bond. Ligands such as 1,2-bis(dicyclohexylphosphino)benzene (DCYPBz) have been successfully employed for the amination of aryl fluorides with primary amines.[8]

Copper-Catalyzed Systems: The Classical Approach Modernized

Copper-catalyzed C-N coupling, historically known as the Ullmann condensation, has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions.[9][10][11] While often requiring higher temperatures and longer reaction times compared to palladium, copper catalysis offers a significant cost advantage. For the amination of 2-halopyridines, systems employing CuI or Cu₂O with ligands like 1,10-phenanthroline or β-diketones have been reported to be effective.[9][12]

Experimental Protocols

The following are representative experimental protocols for palladium-catalyzed Buchwald-Hartwig amination, which can be adapted for the cross-coupling of this compound.

General Procedure for Palladium-Catalyzed Amination:
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., LiHMDS or NaOtBu, 1.5-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Solvent and Reaction: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Reagents: - 2-Fluoropyridin-3-amine HCl - Amine - Catalyst - Ligand - Base start->reagents setup Assemble Reaction Vessel (Schlenk Tube) reagents->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling.

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L_nPd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination HNR'R'', Base amide_complex L_nPd(II)(Ar)(NR'R'') amine_coordination->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

A Comparative Guide to Assessing the Purity of Synthesized "2-Fluoropyridin-3-amine hydrochloride" by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive framework for assessing the purity of "2-Fluoropyridin-3-amine hydrochloride" using High-Performance Liquid Chromatography (HPLC). It offers a detailed experimental protocol, a comparative analysis with a hypothetical alternative batch, and a discussion of other analytical techniques, supported by experimental data.

Introduction to Purity Assessment

"this compound" is a valuable building block in medicinal chemistry. The presence of impurities, which can arise from starting materials, byproducts of the synthesis, or degradation, can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method is crucial for quality control. HPLC, particularly in its reversed-phase mode (RP-HPLC), is the industry standard for its high resolution, sensitivity, and quantitative accuracy in separating and quantifying impurities in pharmaceutical compounds.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below. This protocol serves as a robust starting point and should be validated for specific laboratory instrumentation and conditions.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable initial choice for separating the polar analyte from potential non-polar impurities.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the amine, leading to sharper peaks and better retention on the C18 column.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV detection at 254 nm. A DAD can be used to scan a range of wavelengths to identify the optimal wavelength for the main component and any impurities.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the "this compound" sample in the mobile phase (initial conditions, 5% Acetonitrile) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection (10 µL) filter->autosampler column RP-C18 Column (30 °C) autosampler->column detector UV Detector (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration & Area % Calculation chromatogram->integration report Generate Purity Report integration->report

Caption: HPLC analysis workflow for purity assessment.

Data Presentation and Comparison

To illustrate the utility of this method, two hypothetical batches of synthesized "this compound" were analyzed. "Batch A" represents a high-purity sample, while "Batch B" contains additional impurities.

Table 1: Comparative HPLC Purity Data

ParameterBatch ABatch B
Appearance White crystalline solidOff-white powder
Retention Time (Main Peak) 8.52 min8.53 min
Purity (Area %) 99.85% 98.20%
Impurity 1 (RT 6.2 min) 0.08%0.45%
Impurity 2 (RT 7.1 min) Not Detected0.85%
Impurity 3 (RT 9.8 min) 0.07%0.50%

The data clearly indicates that Batch A possesses a higher purity than Batch B. The presence of significant levels of Impurity 2 and higher levels of other impurities in Batch B, along with its off-white appearance, suggests a less efficient synthesis or purification process.

Understanding Potential Impurities

A robust HPLC method should be capable of separating the main compound from potential process-related impurities and degradation products. Based on common synthetic routes for fluorinated pyridines, potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Positional Isomers: Isomers with the fluorine and amine groups at different positions on the pyridine ring.

  • Byproducts: Compounds formed from side reactions during the synthesis.

  • Degradation Products: Impurities formed due to exposure to light, heat, or acidic/basic conditions.

Impurity_Sources cluster_sources Sources of Impurities synthesis Synthesis of 2-Fluoropyridin-3-amine HCl starting_materials Starting Materials synthesis->starting_materials isomers Positional Isomers synthesis->isomers byproducts Reaction Byproducts synthesis->byproducts degradation Degradation Products synthesis->degradation impurities Potential Impurities in Final Product starting_materials->impurities isomers->impurities byproducts->impurities degradation->impurities

Pexidartinib: A Comparative Guide to a CSF1R Inhibitor Derived from an Aminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Pexidartinib, a tyrosine kinase inhibitor structurally related to the 2-aminopyridine class of compounds. Pexidartinib is the first and only approved systemic therapy for symptomatic tenosynovial giant cell tumor (TGCT), a rare, non-malignant tumor driven by the overexpression of colony-stimulating factor 1 (CSF1).[1] This document summarizes key experimental data, details relevant methodologies, and visualizes the drug's mechanism of action and clinical trial workflow.

Introduction to Pexidartinib and its Mechanism of Action

Pexidartinib (TURALIO™) is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages and other myeloid lineage cells.[1][2] In TGCT, tumor cells overproduce CSF1, which recruits and activates CSF1R-expressing cells like macrophages, leading to tumor growth and inflammation.[3][4]

Pexidartinib is an ATP-competitive inhibitor that also demonstrates activity against other closely related kinases such as c-Kit and FMS-like tyrosine kinase 3 (FLT3).[1][5] By blocking the CSF1R signaling pathway, Pexidartinib effectively depletes tumor-associated macrophages (TAMs), thereby inhibiting tumor growth.[4][6]

In Vitro Efficacy

Pexidartinib has demonstrated potent inhibition of CSF1R and other related kinases in biochemical and cellular assays.

Target KinaseAssay TypeIC₅₀ (nM)Notes
CSF1R Biochemical10Potent and selective inhibition.
c-Kit Biochemical16Also shows activity against c-Kit.
FLT3 (ITD mutant) Biochemical18Effective against this specific mutation.[7]
FLT3 (wild-type) Biochemical1800Significantly less potent against the wild-type.[7]

In Vivo Efficacy: The ENLIVEN Phase 3 Trial

The cornerstone of Pexidartinib's clinical validation is the pivotal Phase 3 ENLIVEN study, a global, multicenter, randomized, double-blind, placebo-controlled trial.[8]

ENLIVEN Trial: Key Efficacy Data

The trial evaluated the efficacy of Pexidartinib in patients with symptomatic TGCT for whom surgery was not a viable option.

Efficacy EndpointPexidartinib (n=61)Placebo (n=59)p-value
Overall Response Rate (ORR) at Week 25 (RECIST v1.1) 38%0%< 0.0001[4][9]
ORR at Week 25 (Tumor Volume Score - TVS) 56%0%< 0.0001[4][9]
Complete Response (CR) at Week 25 (RECIST v1.1) 15%0%-
Partial Response (PR) at Week 25 (RECIST v1.1) 24%0%-

Long-term follow-up data from the open-label extension of the ENLIVEN trial demonstrated sustained clinical benefit. With a median follow-up of 31.2 months, the ORR by RECIST criteria was 60%, and by TVS, it was 68%.[10][11] The median duration of response was not reached, indicating long-lasting effects.[10]

Comparative Analysis with Other CSF1R Inhibitors

While direct head-to-head clinical trial data is limited, preclinical and some clinical data provide a basis for comparison with other CSF1R inhibitors.

DrugTarget(s)Key Efficacy DataNotes
Pexidartinib CSF1R, c-Kit, FLT3-ITD38% ORR (RECIST) in Phase 3 ENLIVEN trial for TGCT.[4][9]FDA-approved for TGCT.[1]
Sotuletinib CSF1RShowed significantly higher IC₅₀ values (5 to 33-fold higher) than Pexidartinib in the same cell lines in a comparative study.[1]Preclinical/early clinical development.
GENZ-882706 CSF1RDescribed as a potent and selective small-molecule CSF-1R inhibitor.[12]Preclinical candidate; limited public data.[12]
Imatinib/Nilotinib Various Tyrosine KinasesModest efficacy in TGCT. Some patients who had prior treatment with these agents still showed responses to Pexidartinib.[4]Not specific CSF1R inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay
  • Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

  • Methodology :

    • Recombinant human CSF1R kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

    • Pexidartinib is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods like ADP-Glo™ kinase assay (measuring ADP formation) or a phospho-specific antibody-based ELISA.[1]

ENLIVEN Phase 3 Clinical Trial Protocol
  • Objective : To evaluate the efficacy and safety of Pexidartinib compared to placebo in patients with symptomatic TGCT not amenable to surgery.

  • Study Design : A global, multicenter, randomized, double-blind, placebo-controlled, two-part study.

    • Part 1 (Blinded Phase) : Patients were randomized 1:1 to receive either Pexidartinib (1000 mg/day for the first 2 weeks, then 800 mg/day for 22 weeks) or a matching placebo.[10] The primary endpoint was assessed at week 25.

    • Part 2 (Open-Label Extension) : Patients who completed Part 1 (including those on placebo who crossed over) received open-label Pexidartinib.

  • Primary Endpoint : Overall Response Rate (ORR) at week 25, assessed by central review of MRI scans using RECIST v1.1 criteria.[4][8]

  • Secondary Endpoints : Included ORR by tumor volume score (TVS), changes in range of motion, and patient-reported outcomes on pain and stiffness.[12]

Visualizing the Data

Pexidartinib Mechanism of Action: CSF1R Signaling Pathway

CSF1R_Pathway CSF1 CSF1 Ligand CSF1R CSF1R (Receptor Tyrosine Kinase) CSF1->CSF1R Binds to Dimerization Receptor Dimerization CSF1R->Dimerization Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) Autophosphorylation->Downstream Proliferation Macrophage Proliferation, Survival & Differentiation Downstream->Proliferation TumorGrowth Tumor Growth & Inflammation Proliferation->TumorGrowth

Caption: Pexidartinib inhibits CSF1R, blocking downstream signaling and reducing macrophage-driven tumor growth.

ENLIVEN Phase 3 Trial Workflow

ENLIVEN_Workflow Screening Patient Screening (Symptomatic TGCT, Not amenable to surgery) Randomization Randomization (1:1) Screening->Randomization PexidartinibArm Part 1: Pexidartinib Arm (24 weeks) Randomization->PexidartinibArm PlaceboArm Part 1: Placebo Arm (24 weeks) Randomization->PlaceboArm Endpoint Primary Endpoint Assessment (Week 25) PexidartinibArm->Endpoint PlaceboArm->Endpoint OpenLabel Part 2: Open-Label Extension (All patients receive Pexidartinib) Endpoint->OpenLabel

Caption: Workflow of the ENLIVEN Phase 3 clinical trial for Pexidartinib in TGCT patients.

Conclusion

Pexidartinib, a drug with a 2-aminopyridine-related scaffold, has demonstrated significant and sustained in vitro and in vivo efficacy as a potent CSF1R inhibitor. The robust data from the ENLIVEN Phase 3 trial has established it as the standard of care for symptomatic TGCT not amenable to surgery. While comparisons to other CSF1R inhibitors are still emerging, Pexidartinib's well-documented clinical benefit and established mechanism of action make it a crucial therapeutic agent in this rare disease and a subject of ongoing research for other indications where CSF1R signaling plays a role.[4]

References

A Comparative Guide to the Synthesis of 2-Fluoropyridin-3-amine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of three prominent synthetic routes to 2-Fluoropyridin-3-amine hydrochloride, a key intermediate in pharmaceutical development. This guide provides a detailed comparison of their cost-effectiveness, supported by experimental data and protocols.

The synthesis of 2-Fluoropyridin-3-amine and its hydrochloride salt is a critical step in the development of various pharmaceutical compounds. The efficiency and cost-effectiveness of the synthetic route chosen can significantly impact the overall cost and timeline of drug development projects. This guide presents a detailed comparison of three distinct methods for the synthesis of the parent amine, 2-amino-3-fluoropyridine, which is subsequently converted to its hydrochloride salt.

At a Glance: Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the three primary synthesis methods of 2-amino-3-fluoropyridine.

ParameterMethod 1: From 2,3-difluoro-5-chloropyridineMethod 2: From 2-chloro-3-fluoropyridine and AllylamineMethod 3: From 2-chloro-3-fluoropyridine and p-Methylbenzylamine
Starting Materials 2,3-difluoro-5-chloropyridine, Ammonia, Pd/C2-chloro-3-fluoropyridine, Allylamine, Palladium catalyst (e.g., Pd₂(dba)₃ with Xantphos ligand), Base (e.g., NaOtBu)2-chloro-3-fluoropyridine, p-Methylbenzylamine
Overall Yield ~77.5%[1]Low to Moderate (often requires purification by chromatography)Low (reported as 34% for the intermediate)[1]
Reaction Time ~20-28 hours for ammonolysis, plus reduction time~24 hours for aminationUp to 24 days for the initial coupling reaction[1]
Key Reagents Cost Starting material is relatively inexpensive; Pd/C is a moderately priced catalyst.Allylamine is toxic and moderately priced; Palladium-ligand complexes are very expensive.p-Methylbenzylamine is moderately priced.
Process Safety & Handling Uses high pressure for ammonolysis; requires handling of hydrogen gas for reduction.Involves highly toxic allylamine and potentially hazardous boron trifluoride in subsequent steps.[1]Requires handling of concentrated sulfuric acid and involves a lengthy and cumbersome work-up.[1]
Scalability Described as suitable for large-scale preparation.[1]Difficult to scale up due to high cost of catalyst, safety concerns, and purification challenges.[1]Poor scalability due to extremely long reaction times and low yield.

In-Depth Analysis of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic method, highlighting the key transformations and intermediates.

Synthesis_Comparison cluster_Method1 Method 1: Preferred Route cluster_Method2 Method 2: Allylamine Route cluster_Method3 Method 3: p-Methylbenzylamine Route M1_Start 2,3-difluoro-5-chloropyridine M1_Inter 2-amino-3-fluoro-5-chloropyridine M1_Start->M1_Inter Ammonolysis (NH₃, high T/P) M1_End 2-amino-3-fluoropyridine M1_Inter->M1_End Reduction (H₂, Pd/C) M2_Start 2-chloro-3-fluoropyridine M2_Inter N-propenyl-2-amino-3-fluoropyridine M2_Start->M2_Inter Buchwald-Hartwig Amination (Allylamine, Pd-catalyst) M2_End 2-amino-3-fluoropyridine M2_Inter->M2_End Reduction M3_Start 2-chloro-3-fluoropyridine M3_Inter N-(p-methylbenzyl)-3-fluoro- 2-aminopyridine M3_Start->M3_Inter Nucleophilic Aromatic Substitution (p-Methylbenzylamine) M3_End 2-amino-3-fluoropyridine M3_Inter->M3_End Deprotection

Caption: Comparative overview of the three synthetic routes.

Experimental Protocols

Method 1: From 2,3-difluoro-5-chloropyridine

This method is presented as the most cost-effective and scalable approach.[1]

Step 1: Synthesis of 2-amino-3-fluoro-5-chloropyridine

  • To a high-pressure autoclave, add 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol) and aqueous ammonia (1.125 L, 8.025 mol).

  • Seal the autoclave and heat to 140°C for 28 hours.

  • After the reaction, cool the mixture. A pale yellow solid will precipitate.

  • Collect the solid by suction filtration and wash the filter cake with water.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Treat the residue with a small amount of petroleum ether to form a slurry, then collect the solid by suction filtration.

  • Combine all collected solids to obtain 2-amino-3-fluoro-5-chloropyridine. Yield: ~85.58%.

Step 2: Synthesis of 2-amino-3-fluoropyridine

  • In a single-necked flask, dissolve 2-amino-3-fluoro-5-chloropyridine (50 g, 0.341 mol) in methanol (600 ml).

  • Add aqueous ammonia (55 ml) and 5% Palladium on carbon (2.5 g).

  • Subject the mixture to catalytic hydrogenation with hydrogen gas until the reaction is complete (monitored by TLC or GC).

  • Remove the Pd/C catalyst by filtration and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain a white solid crude product.

  • Dissolve the crude product in water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Triturate the residue with a small amount of petroleum ether and collect the white crystalline product by suction filtration. Yield: ~89.21%.

Method 2: From 2-chloro-3-fluoropyridine and Allylamine (Representative Protocol)

This method is generally considered less favorable due to the use of hazardous materials and expensive catalysts.[1]

Step 1: Synthesis of N-propenyl-2-amino-3-fluoropyridine (Buchwald-Hartwig Amination)

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine Pd₂(dba)₃ (e.g., 2 mol%), a suitable phosphine ligand such as Xantphos (e.g., 4 mol%), and sodium tert-butoxide (e.g., 1.4 eq).

  • Add anhydrous toluene to the flask, followed by 2-chloro-3-fluoropyridine (1 eq) and allylamine (1.2 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 100°C) for approximately 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield N-propenyl-2-amino-3-fluoropyridine.

Step 2: Reduction to 2-amino-3-fluoropyridine The reduction of the N-propenyl group can be challenging and may require specific reagents to avoid side reactions. A detailed, optimized protocol for this specific substrate is not readily available in the surveyed literature.

Method 3: From 2-chloro-3-fluoropyridine and p-Methylbenzylamine (Representative Protocol)

This route is characterized by very long reaction times and low yields.[1]

Step 1: Synthesis of N-(p-methylbenzyl)-3-fluoro-2-aminopyridine (Nucleophilic Aromatic Substitution)

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, combine 2-chloro-3-fluoropyridine (1 eq) and p-methylbenzylamine (2-3 eq) in a high-boiling point solvent such as DMSO or NMP.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150°C) for an extended period (reported to be up to 24 days).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to isolate N-(p-methylbenzyl)-3-fluoro-2-aminopyridine.

Step 2: Deprotection to 2-amino-3-fluoropyridine The removal of the p-methylbenzyl group typically involves harsh conditions, such as treatment with strong acids like concentrated sulfuric acid, which complicates the work-up and may lead to lower overall yields.

Final Step: Preparation of this compound

This is a standard acid-base reaction to form the hydrochloride salt.

  • Dissolve the purified 2-amino-3-fluoropyridine free base in a suitable solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or concentrated HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

Cost-Effectiveness and Feasibility Analysis

The following diagram outlines the decision-making process for selecting the optimal synthesis route based on key cost and efficiency factors.

Cost_Effectiveness_Analysis cluster_Considerations Key Considerations cluster_Evaluation Method Evaluation Start Select Synthesis Route for 2-Fluoropyridin-3-amine HCl Cost Cost of Raw Materials and Catalysts Start->Cost Yield Overall Yield Start->Yield Time Reaction Time Start->Time Safety Safety and Handling Start->Safety Scalability Scalability Start->Scalability M1_Eval Method 1: - Low-cost starting material - High yield - Moderate reaction time - Manageable safety risks - Good scalability Cost->M1_Eval M2_Eval Method 2: - Expensive catalyst - Low to moderate yield - Long reaction time - High safety risks (toxic reagents) - Poor scalability Cost->M2_Eval M3_Eval Method 3: - Moderate cost of amine - Very low yield - Extremely long reaction time - Hazardous work-up - Very poor scalability Cost->M3_Eval Yield->M1_Eval Yield->M2_Eval Yield->M3_Eval Time->M1_Eval Time->M2_Eval Time->M3_Eval Safety->M1_Eval Safety->M2_Eval Safety->M3_Eval Scalability->M1_Eval Scalability->M2_Eval Scalability->M3_Eval Conclusion Conclusion: Method 1 is the most cost-effective and industrially viable route. M1_Eval->Conclusion M2_Eval->Conclusion M3_Eval->Conclusion

Caption: Decision matrix for synthesis route selection.

Based on the available data, Method 1 , starting from 2,3-difluoro-5-chloropyridine, is demonstrably the most cost-effective and practical route for the synthesis of 2-amino-3-fluoropyridine and its subsequent conversion to the hydrochloride salt. This method offers a high overall yield, utilizes relatively inexpensive starting materials, and is amenable to industrial scale-up.[1]

In contrast, Method 2 is severely hampered by the high cost of the palladium-ligand catalyst and the significant safety concerns associated with the use of highly toxic allylamine.[1] The need for chromatographic purification further adds to the cost and complexity of this route.

Method 3 is rendered impractical for most applications due to its exceptionally long reaction time and low yield for the key intermediate step.[1] The cumbersome work-up procedure also presents a significant drawback.

For researchers and drug development professionals, the choice of synthesis route for this compound is clear. The pathway commencing with 2,3-difluoro-5-chloropyridine offers a reliable, scalable, and economically advantageous approach, thereby facilitating a more efficient progression of development timelines.

References

Comparative Analysis of 2-Fluoropyridin-3-amine Hydrochloride Analogs in Kinase Inhibition: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide will summarize the quantitative data on the biological activity of these analogs, detail the experimental methodologies used for their evaluation, and visualize the pertinent signaling pathway and experimental workflows. The presented data is derived from a study on novel pyrido[3,2-d]pyrimidine derivatives as dual PI3K/mTOR inhibitors[1]. While the direct transferability of these SAR findings to 2-Fluoropyridin-3-amine hydrochloride analogs requires experimental validation, the principles observed offer a strong foundation for the rational design of new kinase inhibitors.

Comparative Biological Activity of Pyrido[3,2-d]pyrimidine Analogs

The inhibitory activity of the synthesized pyrido[3,2-d]pyrimidine analogs was evaluated against PI3Kα and mTOR kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity, are summarized in the table below. The core structure and the various substitutions at the C-7 position are highlighted to facilitate SAR analysis.

Table 1: In Vitro Inhibitory Activity of 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine Analogs against PI3Kα and mTOR

Compound IDR (Substitution at C-7)PI3Kα IC50 (nM)[1]mTOR IC50 (nM)[1]
Reference 1 H1937
5a Phenyl312
5b 4-Fluorophenyl415
5c 4-Chlorophenyl518
5d 4-Methylphenyl620
5e 4-Methoxyphenyl825
5f 3-Hydroxyphenyl1030
6a Thiophen-2-yl722
6b Furan-2-yl928

Experimental Protocols

The following are the detailed methodologies for the key in vitro kinase assays used to determine the biological activity of the pyrido[3,2-d]pyrimidine analogs[1].

In Vitro PI3Kα and mTOR Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against human PI3Kα and mTOR kinases.

Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of its substrate. The remaining ATP is detected using a luciferase-based system, where the luminescence signal is inversely proportional to the kinase activity.

Materials:

  • Recombinant human PI3Kα and mTOR enzymes

  • Substrate: Phosphatidylinositol (PI) for PI3Kα and PHAS-I/4E-BP1 for mTOR

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay buffer (containing HEPES, MgCl2, DTT, and BSA)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.

  • Reaction Mixture Preparation: In each well of a 96-well plate, the following are added in order:

    • Assay buffer

    • Test compound solution (or DMSO for control)

    • Kinase (PI3Kα or mTOR)

    • Substrate (PI or PHAS-I/4E-BP1)

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: An equal volume of the Kinase-Glo® reagent is added to each well to stop the kinase reaction and initiate the luminescent signal.

  • Measurement: After a brief incubation to stabilize the luminescent signal, the plate is read using a luminometer.

  • Data Analysis: The luminescence data is converted to percent inhibition relative to the DMSO control. The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Visualization of Signaling Pathways and Workflows

To better understand the biological context and the experimental process, the following diagrams have been generated using the DOT language.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth (inhibition)

Caption: The PI3K/Akt/mTOR signaling pathway.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Kinase Inhibitor Screening Workflow Compound_Library Compound Library (2-Fluoropyridin-3-amine Analogs) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification (>50% Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for kinase inhibitor screening.

Structure-Activity Relationship (SAR) Summary

Based on the data presented in Table 1, the following key structure-activity relationships can be observed for the 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine series as PI3Kα and mTOR inhibitors:

  • Influence of the C-7 Substituent: The nature of the substituent at the C-7 position significantly impacts the inhibitory potency.

  • Aromatic Substituents: The introduction of an aromatic ring at the C-7 position generally leads to potent dual PI3Kα/mTOR inhibition. The unsubstituted phenyl group (compound 5a ) provided the most potent PI3Kα inhibition (IC50 = 3 nM) in this series[1].

  • Electronic Effects of Phenyl Substituents: Substitution on the C-7 phenyl ring with both electron-donating (e.g., methyl in 5d , methoxy in 5e ) and electron-withdrawing (e.g., fluoro in 5b , chloro in 5c ) groups resulted in a slight decrease in potency compared to the unsubstituted phenyl analog 5a [1]. This suggests that the electronic nature of the substituent has a modest effect on the activity.

  • Heteroaromatic Substituents: Replacing the phenyl ring with heteroaromatic rings like thiophene (6a ) and furan (6b ) maintained good inhibitory activity, indicating that the overall shape and aromaticity of the substituent are important for binding[1].

  • Dual Inhibition: All the tested analogs exhibited dual inhibitory activity against both PI3Kα and mTOR, with a general trend of being more potent against PI3Kα.

References

Safety Operating Guide

Proper Disposal of 2-Fluoropyridin-3-amine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Fluoropyridin-3-amine hydrochloride.

This compound is recognized as a hazardous substance, being toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation. Adherence to strict disposal protocols is therefore critical.

Hazard and Safety Summary

Before handling this compound, it is crucial to be aware of its associated hazards and the necessary safety precautions.

Hazard CategoryDescriptionGHS Classification
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.Category 3
Skin Irritation Causes skin irritation.Category 2
Eye Irritation Causes serious eye irritation.Category 2A
Respiratory Irritation May cause respiratory irritation.Category 3
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Category 2
Aquatic Hazard Harmful to aquatic life with long-lasting effects.Chronic 3

Note: This table summarizes the primary hazards. Always consult the full Safety Data Sheet (SDS) before handling the chemical.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.

  • Wear appropriate PPE, including:

    • Flame-retardant antistatic protective clothing.

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Safety goggles and a face shield for comprehensive eye and face protection.

2. Waste Segregation:

  • Designate a specific, clearly labeled waste container for this compound and its contaminated materials.

  • Crucially, do not mix this waste with other chemical waste streams to prevent unforeseen chemical reactions. Leave chemicals in their original containers if possible when disposing of them as waste.

3. Containerization of Waste:

  • Solid Waste:

    • Place any solid this compound waste, including empty but uncleaned original containers, into a robust, sealable, and compatible waste container. Handle uncleaned containers as you would the product itself.

    • For spills, carefully collect the material using appropriate tools to avoid dust generation and place it into the designated waste container.

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be considered contaminated and disposed of in the same designated waste container.

4. Waste Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).

    • The words "Hazardous Waste."

5. Storage of Waste:

  • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

  • This area should be a well-ventilated, dry, and cool location, away from incompatible materials such as acids and strong oxidizing agents.[1][2]

  • Ensure the storage area is accessible only to authorized personnel.

6. Arranging for Disposal:

  • All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for the chemical to ensure they can handle it appropriately.

7. Documentation:

  • Maintain a detailed log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Identify Waste: 2-Fluoropyridin-3-amine hydrochloride B Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Face Shield A->B Safety First C Segregate Waste: Isolate from other chemicals B->C Prevent Contamination D Containerize Waste: Use a sealed, compatible container C->D Proper Containment E Label Container: Chemical Name & Hazard Pictograms D->E Ensure Identification F Store Securely: Designated cool, dry, ventilated area E->F Safe Accumulation G Contact EHS for Disposal: Arrange pickup by licensed vendor F->G Regulatory Compliance H Final Disposal: Approved Waste Disposal Plant G->H Final Step

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Fluoropyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Fluoropyridin-3-amine hydrochloride. It includes detailed personal protective equipment (PPE) recommendations, step-by-step operational procedures, and disposal plans to ensure laboratory safety and build trust in chemical handling protocols.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing.[1][2]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves provide good short-term protection. For prolonged contact, consult the glove manufacturer's chemical resistance guide.[1][2] Always inspect gloves for any damage before use.[2]
Body Protection Protective ClothingA flame-retardant and antistatic lab coat should be worn and fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory. Avoid clothing made of polyester or acrylic fabrics.[1]
Respiratory Protection RespiratorRequired when dust is generated. Use a NIOSH-approved air-purifying respirator with an appropriate particulate filter.[2][3] Annual medical evaluations and fit testing are necessary for respirator users.[1]

Experimental Workflow and Safety Procedures

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather Materials Gather Materials Risk Assessment->Gather Materials Proceed if low risk Don PPE Don PPE Gather Materials->Don PPE Weighing Weighing Don PPE->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontamination Decontamination Reaction->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Caption: This diagram illustrates the sequential workflow for safely handling this compound, from preparation to disposal.

Detailed Experimental Protocols

1. Preparation and Weighing:

  • Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Pre-Handling Check: Ensure all necessary PPE is available and in good condition. Verify that an emergency eyewash station and safety shower are accessible.

  • Weighing: Use a tared, sealed container to weigh the required amount of the compound. This minimizes the generation of dust. If dust is generated, respiratory protection is required.

2. Handling and Reaction:

  • Dissolution: Add the solid to the solvent slowly and in a controlled manner.

  • Reaction Monitoring: Monitor the reaction from a safe distance, using the fume hood sash as a barrier.

  • Spill Management: In case of a small spill, carefully clean it up using appropriate absorbent materials. For larger spills, evacuate the area and follow emergency protocols.

3. Disposal Plan:

  • Waste Collection: All waste materials, including contaminated gloves, absorbent pads, and empty containers, must be collected in a designated, labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant. Do not dispose of it down the drain or in regular trash. Avoid release to the environment.

4. Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[4] Seek medical attention.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.